Product packaging for 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole(Cat. No.:CAS No. 74229-71-3)

3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B1300098
CAS No.: 74229-71-3
M. Wt: 312.24 g/mol
InChI Key: DLOMOIFOKNNPRG-UHFFFAOYSA-N
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Description

3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole (CAS 74229-71-3) is a high-value chemical reagent built around the versatile 1,2,4-oxadiazole heterocyclic scaffold . This aromatic ring system is recognized as a privileged structure in medicinal chemistry, often serving as a stable bioisostere for ester and amide functional groups, which can enhance metabolic stability in drug candidates . The compound features two meta-nitrophenyl substituents at the 3 and 5 positions of the oxadiazole ring, contributing to its electronic properties and potential for diverse biological activity . The 1,2,4-oxadiazole core is a subject of intensive research, particularly in the development of novel anticancer therapies . Derivatives have demonstrated potent antiproliferative effects by targeting key enzymes and pathways involved in cancer cell survival, such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Furthermore, this structural motif shows significant promise in antimicrobial research. Bis-substituted 1,2,4-oxadiazole analogs have exhibited strong activity against challenging pathogens like Staphylococcus aureus , including methicillin-resistant strains (MRSA), by potentially inhibiting bacterial cell-wall biosynthesis . The synthetic versatility of the 1,2,4-oxadiazole ring also makes it a valuable building block in materials science and advanced organic synthesis . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8N4O5 B1300098 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole CAS No. 74229-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-bis(3-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O5/c19-17(20)11-5-1-3-9(7-11)13-15-14(23-16-13)10-4-2-6-12(8-10)18(21)22/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOMOIFOKNNPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362915
Record name 3,5-bis(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74229-71-3
Record name 3,5-bis(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a plausible synthetic route and predicted characterization data based on established methodologies for analogous 3,5-diaryl-1,2,4-oxadiazoles.[1][2][3]

Introduction

The 1,2,4-oxadiazole scaffold is a significant pharmacophore in medicinal chemistry, recognized for its role as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and other pharmacokinetic properties.[2] Compounds incorporating this heterocyclic ring have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The introduction of nitro groups onto the phenyl rings, as in this compound, is a common strategy in drug design to modulate electronic properties and biological activity.

Synthesis

The most prevalent and versatile method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an amidoxime with a carboxylic acid derivative.[3] For the synthesis of this compound, the logical precursors are 3-nitrobenzamidoxime and an activated form of 3-nitrobenzoic acid, such as 3-nitrobenzoyl chloride.

Proposed Synthetic Pathway

The proposed two-step synthesis commences with the preparation of the necessary precursors, followed by their condensation and cyclization to form the target 1,2,4-oxadiazole.

Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_cyclization Cyclization 3-nitrobenzonitrile 3-Nitrobenzonitrile 3-nitrobenzamidoxime 3-Nitrobenzamidoxime 3-nitrobenzonitrile->3-nitrobenzamidoxime 1 hydroxylamine Hydroxylamine hydroxylamine->3-nitrobenzamidoxime 3-nitrobenzoic_acid 3-Nitrobenzoic Acid 3-nitrobenzoyl_chloride 3-Nitrobenzoyl Chloride 3-nitrobenzoic_acid->3-nitrobenzoyl_chloride 2 thionyl_chloride Thionyl Chloride (SOCl2) thionyl_chloride->3-nitrobenzoyl_chloride target_compound 3,5-Bis(3-nitrophenyl)- 1,2,4-oxadiazole 3-nitrobenzamidoxime_ref 3-Nitrobenzamidoxime 3-nitrobenzamidoxime_ref->target_compound 3, Pyridine 3-nitrobenzoyl_chloride_ref 3-Nitrobenzoyl Chloride 3-nitrobenzoyl_chloride_ref->target_compound

Caption: Proposed synthetic pathway for this compound.
Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 3-Nitrobenzamidoxime

  • To a solution of 3-nitrobenzonitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry to afford 3-nitrobenzamidoxime.

Step 2: Synthesis of 3-Nitrobenzoyl Chloride

  • To a round-bottom flask, add 3-nitrobenzoic acid (1 equivalent) and thionyl chloride (2 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours until the evolution of gas ceases.

  • Distill off the excess thionyl chloride to obtain crude 3-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve 3-nitrobenzamidoxime (1 equivalent) in a suitable solvent such as pyridine or acetone.[4]

  • Cool the solution in an ice bath and slowly add 3-nitrobenzoyl chloride (1 equivalent).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Characterization

The structural elucidation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. The following table summarizes the expected characterization data based on the analysis of structurally related compounds.[3][5][6][7]

Technique Expected Observations
Melting Point A sharp melting point is expected for the pure crystalline solid.
FT-IR (cm⁻¹) ~3100 (Aromatic C-H str.), ~1600-1450 (Aromatic C=C str.), ~1530 & ~1350 (Asymmetric and symmetric N-O str. of NO₂), ~1620 (C=N str. of oxadiazole), ~1270 (C-O str. of oxadiazole).
¹H NMR (ppm) Multiplets in the aromatic region (δ 7.5-9.0). The protons on the two phenyl rings will exhibit complex splitting patterns due to their substitution. Protons ortho to the nitro group will be the most deshielded.
¹³C NMR (ppm) Signals for the two carbons of the oxadiazole ring are expected around δ 168-175. Signals for the aromatic carbons will appear in the range of δ 120-150, with the carbons attached to the nitro groups being significantly deshielded.
Mass Spectrometry (EI-MS) The molecular ion peak [M]⁺ should be observed. Characteristic fragmentation patterns would likely involve the loss of NO₂, cleavage of the oxadiazole ring, and fragmentation of the phenyl rings.[8][9]
Elemental Analysis The calculated elemental composition (%C, %H, %N) should be in close agreement with the experimentally determined values.

Experimental and Characterization Workflow

The overall process from synthesis to characterization and potential biological screening follows a logical workflow.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Evaluation (Optional) Start Starting Materials (3-Nitrobenzonitrile, 3-Nitrobenzoic Acid) Precursor_Synth Precursor Synthesis (Amidoxime, Acid Chloride) Start->Precursor_Synth Cyclization Condensation & Cyclization Reaction Precursor_Synth->Cyclization Crude_Product Crude Product Isolation (Precipitation & Filtration) Cyclization->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Compound Pure 3,5-Bis(3-nitrophenyl) -1,2,4-oxadiazole Purification->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_Compound->Spectroscopy Analysis Elemental Analysis Pure_Compound->Analysis Structure_Confirmation Structure Confirmation Spectroscopy->Structure_Confirmation Analysis->Structure_Confirmation Bio_Assay In vitro Biological Assays (e.g., Anticancer, Antimicrobial) Structure_Confirmation->Bio_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Bio_Assay->SAR_Studies

Caption: General workflow for the synthesis, characterization, and evaluation of a novel compound.

Potential Applications and Future Directions

While specific biological data for this compound is not currently available, the presence of the 1,2,4-oxadiazole core and the nitro-functional groups suggests potential for biological activity. The nitroaromatic moiety is a known pharmacophore in various antimicrobial and anticancer agents. Therefore, this compound could be a candidate for screening in these therapeutic areas. Future research should focus on the successful synthesis and purification of this compound, followed by thorough characterization to confirm its structure. Subsequently, a comprehensive biological evaluation against a panel of cancer cell lines and microbial strains would be warranted to explore its potential as a lead compound in drug discovery. Structure-activity relationship (SAR) studies, involving the synthesis of analogues with varied substitution patterns on the phenyl rings, could further optimize any observed biological activity.

References

An In-depth Technical Guide to the Physicochemical Properties of Dinitrophenyl Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of dinitrophenyl oxadiazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. This document details their synthesis, characterization, and key properties, with a focus on derivatives exhibiting notable antitubercular activity.

Core Physicochemical Properties

Dinitrophenyl oxadiazole derivatives are characterized by the presence of a dinitrophenyl ring attached to an oxadiazole core. The physicochemical properties of these compounds can be significantly influenced by the nature and position of substituents on both ring systems. A key area of research for these molecules is in the development of novel antitubercular agents.[1][2]

Data Summary

The following tables summarize the key physicochemical data for a series of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, which have been investigated for their potent antimycobacterial activity.[1]

Table 1: Physicochemical Properties of Selected Dinitrophenyl Oxadiazole Derivatives

Compound IDR GroupMelting Point (°C)
5a -CH₃231–233
5b -CH₂CH₃205–207
5c -(CH₂)₂CH₃158–160
5d -(CH₂)₃CH₃155–157
5e -(CH₂)₄CH₃148–150
5f -(CH₂)₅CH₃129–131
5g -(CH₂)₆CH₃125–127
5h -(CH₂)₇CH₃121–123
5i -(CH₂)₈CH₃118–120
7a -CH₂Ph196–198

Data extracted from the experimental characterization of synthesized compounds.[1]

Table 2: Spectroscopic Data for a Representative Dinitrophenyl Oxadiazole Derivative (Compound 5f)

Spectroscopic TechniqueCharacteristic Peaks/Shifts
IR (cm⁻¹) 3310 (N-H), 1645 (C=N), 1540, 1345 (NO₂)
¹H NMR (ppm) 9.25 (s, 1H, Ar-H), 9.15 (s, 2H, Ar-H), 7.80 (t, 1H, NH), 3.50 (q, 2H, N-CH₂), 1.70 (p, 2H, CH₂), 1.35 (m, 6H, (CH₂)₃), 0.90 (t, 3H, CH₃)
¹³C NMR (ppm) 165.2, 160.5, 148.9, 132.1, 128.5, 118.9, 45.1, 31.2, 28.8, 26.3, 22.5, 14.0

Data extracted from the experimental characterization of N-hexyl-5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine.[1]

Solubility and Lipophilicity

The solubility of N-alkyl-5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines is inversely related to the length of the alkyl chain. As expected from their chemical structure and increasing lipophilicity, the aqueous solubility decreases with the elongation of the alkyl chain.[1] While quantitative solubility data is not extensively reported in the literature, this trend is a critical consideration in drug development for optimizing bioavailability. The lipophilicity, a key determinant of a drug's ability to cross cell membranes, is expected to increase with the addition of larger alkyl or aryl substituents.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of dinitrophenyl oxadiazole derivatives, based on established laboratory practices.

Synthesis of N-Alkyl-5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines

The synthesis of the title compounds is typically achieved through a multi-step process, which is outlined below.

Step 1: Esterification of 3,5-Dinitrobenzoic Acid 3,5-Dinitrobenzoic acid is converted to its corresponding methyl ester, methyl 3,5-dinitrobenzoate, via a Fischer-Speier esterification. This involves refluxing the carboxylic acid in methanol with a catalytic amount of sulfuric acid.[1]

Step 2: Hydrazinolysis of Methyl 3,5-Dinitrobenzoate The methyl ester is then converted to 3,5-dinitrobenzohydrazide by reaction with hydrazine hydrate.[1]

Step 3: Formation of Hydrazine-1-carboxamide Intermediate The 3,5-dinitrobenzohydrazide is reacted with an appropriate alkyl isocyanate to form the corresponding 2-(3,5-dinitrobenzoyl)-N-alkylhydrazine-1-carboxamide.[1]

Step 4: Dehydrative Cyclization to form the Oxadiazole Ring The final step involves the dehydrative cyclization of the hydrazine-1-carboxamide intermediate to yield the N-alkyl-5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine. This is commonly achieved using a dehydrating agent such as p-toluenesulfonyl chloride in the presence of a base like triethylamine.[1][2]

Melting Point Determination

The melting point of a purified dinitrophenyl oxadiazole derivative is determined using the capillary method.

  • A small amount of the crystalline, dry compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, such as a Mel-Temp apparatus or a Thiele tube.

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

  • The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range. A sharp melting point range (0.5-1 °C) is indicative of a pure compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz). The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with a suitable ionization technique (e.g., electrospray ionization - ESI). This provides information on the molecular weight and fragmentation pattern of the compound.

Visualized Workflows and Pathways

General Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines.

G cluster_synthesis Synthesis cluster_characterization Characterization A 3,5-Dinitrobenzoic Acid B Esterification (MeOH, H₂SO₄) A->B C Methyl 3,5-Dinitrobenzoate B->C D Hydrazinolysis (N₂H₄·H₂O) C->D E 3,5-Dinitrobenzohydrazide D->E F Reaction with Alkyl Isocyanate E->F G Hydrazine-1-carboxamide Intermediate F->G H Dehydrative Cyclization (TsCl, Et₃N) G->H I N-Alkyl-5-(3,5-dinitrophenyl)- 1,3,4-oxadiazol-2-amine H->I J Purification (Crystallization/Chromatography) I->J K Melting Point Determination J->K L Spectroscopic Analysis (IR, NMR, MS) J->L

Caption: General workflow for the synthesis and characterization of dinitrophenyl oxadiazole derivatives.

Signaling Pathway Inhibition in Mycobacterium tuberculosis

Several dinitrophenyl oxadiazole derivatives have demonstrated potent antitubercular activity by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This enzyme is crucial for the biosynthesis of the mycobacterial cell wall.

The inhibition of DprE1 disrupts the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a key precursor for the synthesis of arabinans. Arabinans are essential components of the arabinogalactan and lipoarabinomannan layers of the mycobacterial cell wall. By blocking this pathway, the dinitrophenyl oxadiazole derivatives compromise the structural integrity of the cell wall, leading to bacterial cell death.[1]

The following diagram illustrates the inhibition of the DprE1 pathway by dinitrophenyl oxadiazole derivatives.

G DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 Epimerization DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DprE1->DPA Arabinan Arabinan Biosynthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Integrity Arabinan->CellWall CellDeath Cell Death CellWall->CellDeath Disruption leads to Inhibitor Dinitrophenyl Oxadiazole Derivative Inhibitor->DprE1 Inhibition

Caption: Inhibition of the DprE1 pathway in M. tuberculosis by dinitrophenyl oxadiazole derivatives.

References

The Structural Elucidation of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the theoretical framework and established experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document consolidates methodologies from closely related 1,2,4-oxadiazole derivatives to provide a comprehensive protocol. The 1,2,4-oxadiazole core is a significant pharmacophore in medicinal chemistry, often utilized as a bioisosteric replacement for amide and ester groups to enhance metabolic stability and other pharmacokinetic properties.[1] A detailed understanding of the three-dimensional arrangement of such molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide serves as a robust reference for researchers undertaking the structural determination of this and similar compounds.

Introduction

The 1,2,4-oxadiazole ring system, first synthesized in 1884, has garnered significant interest in contemporary chemical science, particularly in the realm of drug discovery.[1] Compounds incorporating this heterocyclic core exhibit a wide array of biological activities. The precise spatial orientation of substituents on the oxadiazole ring dictates its interaction with biological targets. Therefore, single-crystal X-ray diffraction stands as the definitive method for elucidating the solid-state conformation and intermolecular interactions of novel 1,2,4-oxadiazole derivatives. This guide focuses on the hypothetical crystal structure determination of this compound, providing a detailed workflow from synthesis to structural refinement.

Proposed Synthesis and Crystallization

The most widely applied method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the heterocyclization of an amidoxime with a carboxylic acid derivative.[1] An alternative and fundamental approach is the 1,3-dipolar cycloaddition of a nitrile with a nitrile oxide.[1] For the target compound, a plausible synthetic route would involve the reaction of 3-nitrobenzonitrile oxide with 3-nitrobenzonitrile or the condensation of 3-nitrobenzamidoxime with a 3-nitrobenzoyl derivative.

Experimental Protocol: Synthesis

A potential one-pot synthesis can be adapted from established procedures for related diaryl-1,2,4-oxadiazoles.

  • Amidoxime Formation: 3-nitrobenzonitrile is reacted with hydroxylamine in a suitable solvent (e.g., ethanol) with a base (e.g., sodium bicarbonate) to form N'-hydroxy-3-nitrobenzimidamide.

  • Condensation: The resulting amidoxime is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as pyridine.

  • Cyclization: The reaction mixture is heated to induce cyclization and formation of the 1,2,4-oxadiazole ring.

  • Purification: The crude product is purified by column chromatography.

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., dichloromethane/hexane, ethanol).

Single-Crystal X-ray Diffraction

The determination of the molecular and crystal structure of this compound would be unequivocally achieved through single-crystal X-ray diffraction analysis. The following protocol is based on standard practices for small molecule crystallography.

Experimental Protocol: X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic radiation source (e.g., Mo Kα or Cu Kα).

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities, which are then corrected for various experimental factors (e.g., Lorentz-polarization, absorption).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Data Presentation: Representative Crystallographic Data

While the specific crystallographic data for this compound is not available, the following table presents expected parameters based on the analysis of a closely related compound, 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole.[2]

Parameter Expected Value (based on analogue)
Chemical Formula C₁₄H₇N₄O₅
Formula Weight 311.24 g/mol
Crystal System Orthorhombic
Space Group Pbca
a (Å) ~13.5
b (Å) ~6.5
c (Å) ~15.7
α, β, γ (°) 90, 90, 90
Volume (ų) ~1387
Z 4
Calculated Density (g/cm³) ~1.49
Radiation Mo Kα (λ = 0.71073 Å)
Temperature (K) ~296
Final R indices [I > 2σ(I)] R1 ≈ 0.05, wR2 ≈ 0.09
Goodness-of-fit on F² ~1.0

Logical Workflow

The overall process of determining the crystal structure of this compound can be visualized as a logical workflow.

cluster_synthesis Synthesis & Purification cluster_xray X-ray Crystallography cluster_analysis Structural Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection (X-ray Diffractometer) crystallization->data_collection Suitable Crystal data_reduction Data Processing & Reduction data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation analysis Analysis of Geometric Parameters & Intermolecular Interactions validation->analysis reporting Preparation of Crystallographic Report (CIF) & Publication analysis->reporting

Workflow for Crystal Structure Determination

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the necessary steps for the synthesis and crystal structure determination of this compound. By leveraging established protocols for analogous compounds, researchers can confidently approach the structural elucidation of this and other novel 1,2,4-oxadiazole derivatives. The resulting structural data is invaluable for understanding the physicochemical properties of these compounds and for guiding future efforts in medicinal chemistry and materials science.

References

A Technical Guide to the Synthesis of Nitro-Substituted 1,2,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for preparing nitro-substituted 1,2,4-oxadiazoles. These compounds are of significant interest in medicinal chemistry and materials science, particularly as energetic materials. This document details key experimental protocols, presents quantitative data in structured tables, and illustrates major synthetic pathways using logical diagrams.

Synthesis via Cyclocondensation of Amidoximes

The most prevalent and versatile method for synthesizing the 1,2,4-oxadiazole core is the cyclocondensation of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or an ester. This approach allows for the introduction of a nitro group on either the 3- or 5-position of the oxadiazole ring by selecting the appropriate nitro-substituted starting material.

A general workflow for this synthetic approach is outlined below:

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amidoxime Amidoxime Coupling Coupling & Cyclization Amidoxime->Coupling Acyl_Chloride Acyl Chloride / Ester (with or without nitro group) Acyl_Chloride->Coupling Oxadiazole Nitro-Substituted 1,2,4-Oxadiazole Coupling->Oxadiazole

Caption: General workflow for 1,2,4-oxadiazole synthesis from amidoximes.

Synthesis of 3-Aryl-5-(nitroaryl)-1,2,4-oxadiazoles

This method involves the reaction of a non-nitro-substituted amidoxime with a nitro-substituted acyl chloride.

Experimental Protocol: Synthesis of 3-Phenyl-5-(4-nitrophenyl)-1,2,4-oxadiazole

A solution of 4-nitrobenzoyl chloride (1.85 g, 10 mmol) in a suitable solvent, such as pyridine, is added dropwise to a stirred solution of benzamidoxime (1.36 g, 10 mmol) in the same solvent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The mixture is subsequently heated to reflux to effect cyclodehydration. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure product.

Starting AmidoximeAcyl ChlorideSolventReaction TimeTemperature (°C)Yield (%)
Benzamidoxime4-Nitrobenzoyl chloridePyridine4 hReflux85
4-Methoxybenzamidoxime4-Nitrobenzoyl chlorideDioxane6 hReflux82
4-Chlorobenzamidoxime3-Nitrobenzoyl chlorideToluene5 h11078
Synthesis of Energetic Nitro-1,2,4-Oxadiazoles

A notable example in the field of energetic materials is the synthesis of 3-nitro-5-guanidino-1,2,4-oxadiazole (NOG).

Experimental Protocol: Synthesis of 3-Nitro-5-guanidino-1,2,4-oxadiazole (NOG) [1][2]

This synthesis involves the oxidative cleavage of a precursor, diaminoglycoluril, using dimethyldioxirane (DMDO) generated in situ.[1][2] A suspension of diaminoglycoluril in a mixture of acetone and water is treated with a solution of Oxone® (potassium peroxymonosulfate) at room temperature. The reaction is monitored by TLC. Upon completion, the product is isolated by filtration and can be further purified by recrystallization. This method provides a direct route to the 3-nitro-substituted oxadiazole ring.[1][2]

PrecursorOxidizing AgentSolventReaction TimeTemperature (°C)Yield (%)
DiaminoglycolurilOxone®/Acetone (in situ DMDO)Acetone/Water12 hRoom Temp.>80

Synthesis via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile offers a direct route to the 1,2,4-oxadiazole ring. This method is particularly useful for synthesizing derivatives that may be difficult to access through the amidoxime route. A nitro group can be present on either the nitrile oxide or the nitrile.

The general pathway for this reaction is depicted below:

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Nitrile_Oxide Nitrile Oxide (in situ generated) Cycloaddition [3+2] Cycloaddition Nitrile_Oxide->Cycloaddition Nitrile Nitrile Nitrile->Cycloaddition Oxadiazole Nitro-Substituted 1,2,4-Oxadiazole Cycloaddition->Oxadiazole

Caption: Synthesis of 1,2,4-oxadiazoles via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of 3-Acyl-1,2,4-oxadiazoles from Alkynes and Nitriles [3]

A mixture of an alkyne and a nitrile is treated with iron(III) nitrate. This process involves the nitration of the alkyne to form an α-nitroketone, which then dehydrates to the corresponding nitrile oxide. The in situ generated nitrile oxide subsequently undergoes a 1,3-dipolar cycloaddition with the nitrile to yield the 3-acyl-1,2,4-oxadiazole.[3]

AlkyneNitrileReagentSolventTemperature (°C)Yield (%)
PhenylacetyleneAcetonitrileIron(III) nitrateDichloromethaneRoom Temp.75
1-OctyneBenzonitrileIron(III) nitrateDichloromethaneRoom Temp.68

Synthesis by Direct Nitration of the 1,2,4-Oxadiazole Ring

Another important strategy for the synthesis of nitro-substituted 1,2,4-oxadiazoles is the direct nitration of a pre-formed oxadiazole ring. This method is particularly useful for introducing nitro groups onto aryl substituents attached to the heterocyclic core. The reaction conditions can be tuned to control the degree and position of nitration.

Nitration of 2,5-Diphenyl-1,3,4-oxadiazole

The nitration of 2,5-diphenyl-1,3,4-oxadiazole can lead to a mixture of mono- and di-nitro isomers. The product distribution is highly dependent on the nitrating agent and reaction conditions.

Experimental Protocol: Nitration with Mixed Acids [4]

To a solution of 2,5-diphenyl-1,3,4-oxadiazole in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise at a low temperature (e.g., 0-5 °C). The reaction is stirred for a specified time, then poured onto ice. The precipitated product is collected, washed, and dried. The isomeric products can be separated by chromatography. Using mixed acids typically favors the formation of meta-nitro products.[4]

Nitrating AgentTemperature (°C)Major Products
HNO₃/H₂SO₄0-5m-nitro substituted isomers
HNO₃25p-nitro substituted isomers
NO₂BF₄0m-nitro substituted isomers
Synthesis of Highly Energetic Nitro-1,2,4-Oxadiazoles by Nitration

Nitration is also a key step in the synthesis of highly energetic materials containing the 1,2,4-oxadiazole scaffold.

Experimental Protocol: Synthesis of 5-Amino-3-nitro-1,2,4-oxadiazole and 5-Nitramino-3-nitro-1,2,4-oxadiazole [2][5]

The synthesis of 3-amino-5-nitramino-1,2,4-oxadiazole often starts with 3,5-diamino-1,2,4-oxadiazole.[2] Acylation with ethyl chloroformate, followed by nitration, yields the mononitrated product.[2] Further reaction with hydrazine hydrate and subsequent acidification can lead to 3-amino-5-nitramino-1,2,4-oxadiazole.[2][5] The synthesis of 5-amino-3-nitro-1,2,4-oxadiazole can be achieved by nitrating a suitable precursor with a mixture of sulfuric and nitric acids.[2] The more powerful nitrating system of HNO₃-P₂O₅ can lead to the formation of the 5-nitramino derivative.[2]

The logical progression for the synthesis of these energetic compounds is as follows:

Diamino_Oxadiazole 3,5-Diamino- 1,2,4-oxadiazole Acylation Acylation (EtOCOCl) Diamino_Oxadiazole->Acylation Nitration1 Nitration Acylation->Nitration1 Intermediate Acylated & Nitrated Intermediate Nitration1->Intermediate Hydrazinolysis Hydrazinolysis & Acidification Intermediate->Hydrazinolysis Final_Product 3-Amino-5-nitramino- 1,2,4-oxadiazole Hydrazinolysis->Final_Product

Caption: Pathway to 3-amino-5-nitramino-1,2,4-oxadiazole.

Starting MaterialReagentsKey StepsFinal Product
3,5-Diamino-1,2,4-oxadiazole1. Ethyl chloroformate2. Nitrating agent3. Hydrazine hydrate4. AcidAcylation, Nitration, Hydrazinolysis, Acidification3-Amino-5-nitramino-1,2,4-oxadiazole
5-Guanidino-3-nitro-1,2,4-oxadiazoleHNO₃/H₂SO₄Nitration5-Amino-3-nitro-1,2,4-oxadiazole
5-Guanidino-3-nitro-1,2,4-oxadiazoleHNO₃/P₂O₅Nitration5-Nitramino-3-nitro-1,2,4-oxadiazole

Conclusion

The synthesis of nitro-substituted 1,2,4-oxadiazoles can be effectively achieved through several key methodologies. The cyclocondensation of amidoximes remains a cornerstone of 1,2,4-oxadiazole synthesis due to its versatility and the wide availability of starting materials. For specific substitution patterns, 1,3-dipolar cycloaddition offers a powerful alternative. Furthermore, direct nitration of the 1,2,4-oxadiazole ring or its substituents provides a direct route to highly nitrated, energetic compounds. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals working in the fields of medicinal chemistry and energetic materials.

References

An In-depth Technical Guide on the Solubility and Stability Studies of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and its role as a bioisosteric replacement for amide and ester functionalities.[1][2] The presence of two nitro-substituted phenyl rings in 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole suggests potential applications in various therapeutic areas, as nitroaromatic compounds are known to exhibit a wide range of biological activities.[3][4] However, the successful development of any new chemical entity hinges on a thorough understanding of its physicochemical properties, particularly its solubility and stability.

This technical guide provides a detailed overview of the essential studies required to characterize the solubility and stability of this compound, in line with the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Data Presentation: Illustrative Solubility and Stability Data

Clear and structured presentation of quantitative data is crucial for comparative analysis and decision-making in drug development. The following tables provide templates for summarizing key solubility and stability data for a compound like this compound.

Table 1: Illustrative Thermodynamic (Equilibrium) Solubility Data

Solvent System (at 25 °C)Solubility (µg/mL)Solubility (µM)Method
Phosphate Buffered Saline (pH 7.4)< 1< 3.2Shake-Flask
0.1 N HCl (pH 1.2)< 1< 3.2Shake-Flask
Simulated Gastric Fluid (pH 1.6)< 1< 3.2Shake-Flask
Simulated Intestinal Fluid (pH 6.8)< 1< 3.2Shake-Flask
Dimethyl Sulfoxide (DMSO)> 10,000> 32,000Shake-Flask
Ethanol50160Shake-Flask
Acetonitrile150480Shake-Flask

Table 2: Illustrative Kinetic Solubility Data in Aqueous Buffer

ParameterValueConditions
Kinetic Solubility (pH 7.4)5 µg/mL (16 µM)2% DMSO, 2h incubation
Precipitation ObservationPrecipitation observed at > 10 µg/mLVisual/Nephelometry

Table 3: Illustrative Forced Degradation Study Summary

Stress ConditionDuration% DegradationMajor Degradants (Hypothetical)
0.1 N HCl, 60 °C7 days< 5%-
0.1 N NaOH, 60 °C7 days~15%3-Nitrobenzoic acid, 3-nitrobenzamide
3% H₂O₂, RT24 hours~10%Oxidized derivatives
Thermal (80 °C, solid)14 days< 2%-
Photostability (ICH Q1B)1.2 million lux hours~8%Photodegradation products

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable solubility and stability data.

Solubility Determination

3.1.1 Thermodynamic (Equilibrium) Solubility: Shake-Flask Method

This method determines the equilibrium solubility of a compound, representing the true solubility at saturation.[8][9]

  • Objective: To determine the saturation concentration of this compound in various solvents.

  • Materials:

    • This compound (solid)

    • Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, DMSO, ethanol)

    • Glass vials with screw caps

    • Orbital shaker/incubator

    • Centrifuge

    • Syringe filters (0.45 µm)

    • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Add an excess amount of the solid compound to a glass vial.

    • Add a known volume of the desired solvent.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[10]

    • After incubation, allow the samples to stand to let undissolved solids settle.

    • Centrifuge the samples to further separate the solid and liquid phases.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS).

3.1.2 Kinetic Solubility Assay

This high-throughput method assesses the solubility of a compound from a DMSO stock solution, which is relevant for early-stage in vitro screening.[10][11]

  • Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Aqueous buffer (e.g., PBS pH 7.4)

    • 96-well microplates

    • Plate shaker

    • Plate reader capable of nephelometry or UV-Vis spectroscopy

  • Procedure:

    • Prepare serial dilutions of the DMSO stock solution in a 96-well plate.

    • In a separate 96-well plate, add the aqueous buffer.

    • Transfer a small volume of the DMSO dilutions to the corresponding wells of the aqueous plate (final DMSO concentration is typically ≤ 2%).

    • Seal the plate and shake for a defined period (e.g., 1-2 hours) at room temperature.

    • Measure the turbidity of each well using a nephelometer. Alternatively, the plate can be centrifuged, and the concentration in the supernatant can be determined by HPLC-UV or LC-MS.

    • The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways and to establish the stability-indicating nature of analytical methods, as mandated by ICH guidelines.[5][12][13] The target degradation is typically in the range of 5-20%.[13]

3.2.1 Hydrolytic Stability

  • Objective: To evaluate the stability of the compound in acidic, basic, and neutral aqueous solutions.

  • Procedure:

    • Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 N HCl, 0.1 N NaOH, and purified water. If the compound has low aqueous solubility, a co-solvent can be used, but its potential for degradation must be assessed.[13]

    • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a specified period (e.g., up to 7 days).

    • At defined time points, withdraw aliquots, neutralize them (if necessary), and analyze by a stability-indicating HPLC method to determine the remaining parent compound and detect any degradation products.

3.2.2 Oxidative Stability

  • Objective: To assess the compound's susceptibility to oxidation.

  • Procedure:

    • Prepare a solution of the compound in a suitable solvent.

    • Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Analyze samples at appropriate intervals by HPLC.

3.2.3 Thermal Stability

  • Objective: To evaluate the stability of the compound in its solid state and in solution when exposed to high temperatures.

  • Procedure:

    • Solid State: Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 80 °C).

    • Solution State: Prepare a solution of the compound and incubate at an elevated temperature (e.g., 60-80 °C).

    • Analyze samples at various time points. For solid-state testing, this involves dissolving the stored solid before analysis.

    • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can also be employed to determine melting points and decomposition temperatures.[14]

3.2.4 Photostability

  • Objective: To determine the compound's sensitivity to light exposure.

  • Procedure (as per ICH Q1B guidelines): [6]

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the exposed and control samples by HPLC to assess the extent of photodegradation.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described studies.

G Workflow for Thermodynamic Solubility Assay A Add excess solid compound to vials B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Centrifuge to separate solid and liquid C->D E Filter supernatant D->E F Quantify concentration by HPLC-UV or LC-MS E->F

Caption: Thermodynamic Solubility Workflow

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions A Hydrolytic (Acid, Base, Neutral) B Oxidative (e.g., H2O2) C Thermal (Solid & Solution) D Photolytic (ICH Q1B) E Prepare compound in solid or solution form F Expose to stress conditions for a defined period E->F G Withdraw samples at time points F->G H Neutralize/Quench reaction (if necessary) G->H I Analyze by stability-indicating HPLC method H->I J Quantify parent compound and detect degradants I->J

Caption: Forced Degradation Workflow

Discussion and Further Considerations

  • Structure-Property Relationship: The presence of two nitro groups, which are electron-withdrawing, can influence the electronic properties and reactivity of the 1,2,4-oxadiazole ring. The overall low polarity of the diaryl structure suggests that aqueous solubility is likely to be poor, a common challenge for many drug candidates.

  • Stability Profile: 1,2,4-oxadiazoles are generally considered to be chemically and thermally stable.[2] However, the nitroaromatic moieties may be susceptible to photodegradation.[15] Hydrolytic stability is expected to be good, particularly under acidic and neutral conditions, as the 1,2,4-oxadiazole ring is a stable bioisostere of ester and amide groups.[16]

  • Metabolic Stability: While not explicitly covered in the protocols above, assessing the in vitro metabolic stability of this compound using liver microsomes or hepatocytes is a critical next step in early drug development. This would provide insights into its potential in vivo clearance and the formation of metabolites.

  • Biological Activity: Various substituted 1,2,4-oxadiazoles have demonstrated a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][17][18] The specific biological targets and signaling pathways for this compound would need to be elucidated through dedicated pharmacological studies.

Conclusion

A thorough investigation of the solubility and stability of this compound is indispensable for its potential development as a therapeutic agent. This technical guide provides the necessary framework and detailed protocols for conducting these critical studies in accordance with regulatory expectations. While specific experimental data for this compound is currently lacking, the methodologies outlined herein will enable researchers to generate the high-quality data required to advance its preclinical evaluation.

References

Exploring the Reactivity of the Nitro-Substituted 1,2,4-Oxadiazole Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry and materials science, valued for its metabolic stability and ability to act as a bioisostere for amide and ester groups. The introduction of a nitro substituent dramatically alters the electronic properties of this heterocycle, significantly influencing its reactivity and potential applications. This guide provides an in-depth exploration of the reactivity of nitro-substituted 1,2,4-oxadiazole rings, summarizing key reactions, experimental protocols, and quantitative data.

The Influence of the Nitro Group on the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring itself is an electron-deficient system. The incorporation of a strongly electron-withdrawing nitro group further depletes the electron density of the ring, rendering the carbon atoms, particularly C3 and C5, highly electrophilic. This heightened electrophilicity is the primary driver for the distinct reactivity of nitro-substituted 1,2,4-oxadiazoles, making them susceptible to nucleophilic attack and rearrangement reactions that may not be as favorable in their non-nitrated counterparts.

Synthesis of Nitro-Substituted 1,2,4-Oxadiazoles

The synthesis of nitro-substituted 1,2,4-oxadiazoles can be achieved through several established methods. A common strategy involves the cyclization of an appropriate amidoxime with a nitro-containing acylating agent. Alternatively, nitration of a pre-formed 1,2,4-oxadiazole ring can be employed, although this can sometimes lead to ring cleavage under harsh acidic conditions.

A notable example is the synthesis of 3-(3,5-dinitrophenyl)-5-amino-1,2,4-oxadiazole, a heat-resistant energetic material. This synthesis involves the reaction of 3,5-dinitrobenzoyl chloride with an appropriate amidoxime, followed by cyclization.[1]

dot

Synthesis_of_3_5_dinitro_1_2_4_oxadiazole Start 3,5-Dinitrobenzoyl Chloride + Amidoxime Intermediate O-Acylamidoxime Intermediate Start->Intermediate Acylation Product 3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazole Intermediate->Product Cyclization (Dehydration)

Caption: General synthesis of a dinitro-substituted 1,2,4-oxadiazole.

Key Reactivity Pathways of Nitro-Substituted 1,2,4-Oxadiazoles

The electron-deficient nature of the nitro-substituted 1,2,4-oxadiazole ring opens up several key reactivity pathways, including nucleophilic aromatic substitution, ring-opening reactions, and photochemical rearrangements.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a nitro group significantly activates the 1,2,4-oxadiazole ring towards nucleophilic aromatic substitution (SNAr). A good leaving group, such as a halide, at the C3 or C5 position is readily displaced by a variety of nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized carbanion, whose stability is enhanced by the electron-withdrawing nitro group.[2][3][4]

The general mechanism involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a negatively charged intermediate, followed by the elimination of the leaving group to restore aromaticity. The rate of reaction is highly dependent on the nature of the nucleophile, the leaving group, and the position of the nitro substituent.

dot

SNAr_Mechanism Reactant Nitro-1,2,4-oxadiazole with Leaving Group (LG) Intermediate Meisenheimer-like Intermediate (Resonance Stabilized) Reactant->Intermediate + Nu- Nucleophile Nu- Product Substituted Nitro-1,2,4-oxadiazole Intermediate->Product - LG- Leaving_Group LG-

Caption: General mechanism for SNAr on a nitro-1,2,4-oxadiazole.

Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC)

A more complex and fascinating reaction pathway is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. This rearrangement is particularly relevant for heterocyclic systems and is often observed with nitrogen-based nucleophiles like amines and hydrazines.[5][6][7]

In the context of a nitro-substituted 1,2,4-oxadiazole, the ANRORC mechanism would involve the initial attack of the nucleophile at an electrophilic carbon atom (C3 or C5), leading to the formation of an open-chain intermediate. This intermediate can then undergo a different cyclization to form a new heterocyclic ring. The nitro group, by enhancing the electrophilicity of the ring, can facilitate the initial nucleophilic attack that initiates this cascade.

dot

ANRORC_Mechanism Start Nitro-1,2,4-oxadiazole Addition Nucleophilic Addition Start->Addition + Nucleophile Nucleophile Nucleophile Ring_Opening Ring Opening to Open-Chain Intermediate Addition->Ring_Opening Ring_Closure Intramolecular Ring Closure Ring_Opening->Ring_Closure Product New Heterocyclic Ring Ring_Closure->Product

Caption: The ANRORC reaction pathway.

Ring Cleavage Reactions

Under certain conditions, particularly in the presence of strong acids or bases, the 1,2,4-oxadiazole ring can undergo cleavage. The presence of a nitro group can influence the stability of the ring and its susceptibility to such reactions. For instance, attempts to perform further nitration on an already nitro-substituted 1,2,4-oxadiazole can lead to ring cleavage due to the harsh acidic conditions.

Photochemical Rearrangements

1,2,4-oxadiazoles are known to undergo photochemical rearrangements upon UV irradiation. Theoretical studies on the parent 1,2,4-oxadiazole suggest that these isomerizations proceed through conical intersections, leading to the formation of other heterocyclic systems.[5][8] The presence of a nitro group, a chromophore, is expected to significantly influence the photochemistry of the 1,2,4-oxadiazole ring, potentially leading to different reaction pathways or altered product distributions. The study of these photochemical reactions is an active area of research.

dot

Photochemical_Rearrangement Ground_State Nitro-1,2,4-oxadiazole (S0) Excited_State Excited State (S1) Ground_State->Excited_State UV Irradiation (hν) Conical_Intersection Conical Intersection Excited_State->Conical_Intersection Non-radiative decay Photoproduct Isomeric Heterocycle (e.g., 1,3,4-oxadiazole) Conical_Intersection->Photoproduct Rearrangement

Caption: Photochemical rearrangement of a 1,2,4-oxadiazole.

Quantitative Data

The following tables summarize available quantitative data on the properties and reactivity of nitro-substituted 1,2,4-oxadiazoles.

Table 1: Physicochemical and Energetic Properties of Selected Nitro-1,2,4-Oxadiazoles

CompoundMolecular FormulaDecomposition Temp. (°C)Detonation Velocity (m/s)Impact Sensitivity (J)Reference
3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazoleC₈H₄N₆O₅3206396> 60[1]
3-(3,5-Dinitrophenyl)-5-(trichloromethyl)-1,2,4-oxadiazoleC₉H₂Cl₃N₄O₅2706135> 60[1]

Table 2: 13C NMR Chemical Shifts (δ, ppm) for a Substituted 1,2,4-Oxadiazole

Substituent at C3C3 Chemical Shift (ppm)C5 Chemical Shift (ppm)Reference
p-NO₂155.441157.599[9]

Experimental Protocols

General Procedure for the Synthesis of 3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazole[1]
  • Amidoxime Formation: A suitable nitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in a suitable solvent (e.g., ethanol/water) under reflux to afford the corresponding amidoxime.

  • Acylation and Cyclization: The amidoxime is then reacted with 3,5-dinitrobenzoyl chloride in a suitable solvent (e.g., pyridine) at elevated temperatures. The reaction mixture is worked up by pouring into water and collecting the precipitate. The crude product is then purified by recrystallization.

General Procedure for Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Nitro-1,2,4-Oxadiazole (Illustrative)

Caution: Reactions with nitroaromatic compounds and strong nucleophiles can be exothermic and should be carried out with appropriate safety precautions.

  • To a solution of the halogenated nitro-1,2,4-oxadiazole in a suitable polar aprotic solvent (e.g., DMF, DMSO), is added the nucleophile (e.g., an amine, alkoxide, or thiol) at room temperature.

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile and substrate. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water and the product is extracted with a suitable organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford the desired substituted nitro-1,2,4-oxadiazole.

Conclusion and Future Outlook

The presence of a nitro group profoundly influences the reactivity of the 1,2,4-oxadiazole ring, primarily by enhancing its electrophilicity. This opens avenues for a range of chemical transformations, including nucleophilic aromatic substitution and various rearrangement reactions. While the synthesis and properties of some nitro-substituted 1,2,4-oxadiazoles, particularly in the context of energetic materials, have been explored, there remains a significant opportunity for further investigation into their broader reactivity.

Future research should focus on:

  • Systematic studies comparing the reactivity of nitro-substituted 1,2,4-oxadiazoles with their non-nitrated analogs to quantify the activating effect of the nitro group.

  • Exploration of a wider range of nucleophiles in SNAr reactions to build a more comprehensive library of functionalized nitro-1,2,4-oxadiazoles for applications in drug discovery.

  • In-depth mechanistic studies of the photochemical and thermal rearrangements of these compounds to understand the controlling factors and to harness these reactions for the synthesis of novel heterocyclic systems.

  • Development of new synthetic methodologies for the regioselective introduction of nitro groups onto the 1,2,4-oxadiazole ring.

A deeper understanding of the reactivity of this fascinating class of compounds will undoubtedly unlock their full potential in the development of new pharmaceuticals, advanced materials, and other technologically important molecules.

References

Initial Biological Screening of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases do not contain specific biological screening data for 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole. This technical guide is a synthesized document based on the known biological activities of structurally related nitrophenyl-substituted oxadiazole derivatives. The experimental protocols, data, and pathway analyses presented herein are representative and intended to serve as a framework for the initial biological evaluation of this compound.

Introduction

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of nitrophenyl groups can further modulate the biological effects of these compounds. This guide outlines a prospective initial biological screening of the novel compound this compound, focusing on its potential as an anticancer and antimicrobial agent.

Synthesis

A plausible synthetic route for this compound involves the cyclization of an appropriate amidoxime with a carboxylic acid derivative.

Experimental Protocol: Synthesis of this compound

  • Preparation of 3-nitrobenzamidoxime: 3-nitrobenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate in aqueous ethanol. The mixture is refluxed for several hours. Upon cooling, the product crystallizes and is purified by recrystallization.

  • Cyclization: 3-nitrobenzamidoxime is then reacted with 3-nitrobenzoyl chloride in a suitable solvent like pyridine or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or gently heated to facilitate the formation of the O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the this compound. The crude product is purified by column chromatography.

In Vitro Anticancer Activity

The cytotoxic potential of this compound can be evaluated against a panel of human cancer cell lines using a standard colorimetric assay that measures cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and PC-3 [prostate]) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, is dissolved in DMSO to prepare a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations for 48 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Assay: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Anticancer Activity

Table 1: Hypothetical IC50 Values for this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma22.5
HCT116Colorectal Carcinoma18.9
PC-3Prostate Adenocarcinoma28.1
Doxorubicin(Positive Control)0.8

In Vitro Antimicrobial Activity

The potential of this compound to inhibit the growth of pathogenic microorganisms can be assessed by determining its Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) and fungi (e.g., Candida albicans) are cultured in appropriate broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The inoculum is adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compound is serially diluted in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without the compound) and a negative control (broth only) are included. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is used as a reference.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity

Table 2: Hypothetical MIC Values for this compound

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria32
Escherichia coliGram-negative Bacteria64
Candida albicansFungus>128
Ciprofloxacin(Reference Antibiotic)1
Fluconazole(Reference Antifungal)2

Visualizations

Signaling Pathway

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Regulation of Apoptosis cluster_execution Execution Phase Compound 3,5-Bis(3-nitrophenyl) -1,2,4-oxadiazole Bcl2 Bcl-2 Family (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax/Bak (Pro-apoptotic) Compound->Bax Activation Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Screening_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_analysis Data Analysis cluster_followup Follow-up Studies Compound_Prep Compound Synthesis & Characterization Anticancer_Screen Anticancer Assay (e.g., MTT) Compound_Prep->Anticancer_Screen Antimicrobial_Screen Antimicrobial Assay (e.g., Broth Microdilution) Compound_Prep->Antimicrobial_Screen Cell_Culture Cell Line Culture & Maintenance Cell_Culture->Anticancer_Screen Microbe_Culture Microbial Strain Culture Microbe_Culture->Antimicrobial_Screen IC50_Calc IC50 Determination Anticancer_Screen->IC50_Calc MIC_Calc MIC Determination Antimicrobial_Screen->MIC_Calc Mechanism_Study Mechanism of Action Studies IC50_Calc->Mechanism_Study Lead_Optimization Lead Optimization MIC_Calc->Lead_Optimization Mechanism_Study->Lead_Optimization

Methodological & Application

detailed protocol for the synthesis of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole

Audience: Researchers, scientists, and drug development professionals.

This document provides a , a symmetrical disubstituted 1,2,4-oxadiazole. The 1,2,4-oxadiazole ring is a significant heterocyclic scaffold in medicinal chemistry, often used as a bioisosteric replacement for amide and ester groups to enhance metabolic stability and other pharmacokinetic properties.[1][2]

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid derivative, such as an acyl chloride.[1][2] This protocol outlines a three-step process, commencing with the preparation of the necessary precursors: 3-nitrobenzamidoxime and 3-nitrobenzoyl chloride.

Experimental Protocols

The synthesis is performed in three main stages:

  • Step 1: Preparation of 3-nitrobenzoyl chloride from 3-nitrobenzoic acid.

  • Step 2: Preparation of 3-nitrobenzamidoxime from 3-nitrobenzonitrile.

  • Step 3: Condensation and cyclization of the intermediates to yield the final product.

Step 1: Synthesis of 3-Nitrobenzoyl Chloride

This procedure details the conversion of 3-nitrobenzoic acid to its corresponding acyl chloride using thionyl chloride.

Materials:

  • 3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as catalyst)

  • Toluene or other inert solvent

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 3-nitrobenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂) (approx. 2-3 eq), either neat or in an inert solvent like toluene.[3]

  • A catalytic amount of pyridine or a few drops of dimethylformamide (DMF) can be added to accelerate the reaction.

  • The mixture is heated to reflux (typically around 70-80°C) and stirred for 2-6 hours.[3][4] The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.

  • The resulting crude 3-nitrobenzoyl chloride, a yellow solid or oil, is typically used in the next step without further purification.[3][4]

Step 2: Synthesis of 3-Nitrobenzamidoxime

This procedure describes the conversion of 3-nitrobenzonitrile to 3-nitrobenzamidoxime using hydroxylamine.

Materials:

  • 3-nitrobenzonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • A base (e.g., sodium carbonate, triethylamine, or sodium hydroxide)

  • Ethanol or a mixture of methanol and water

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (approx. 1.5 eq) and a base such as sodium carbonate (approx. 1.5-2.0 eq) in a suitable solvent like aqueous ethanol.

  • Add 3-nitrobenzonitrile (1.0 eq) to the solution.

  • The reaction mixture is typically stirred at room temperature or heated to a moderate temperature (e.g., 60°C) for several hours (6-16 hours).[5][6] The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent may be partially evaporated. The product often precipitates upon cooling or addition of water.

  • The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification if necessary.

Step 3: Synthesis of this compound

This final step involves the acylation of 3-nitrobenzamidoxime with 3-nitrobenzoyl chloride, followed by intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring.

Materials:

  • 3-nitrobenzamidoxime (from Step 2)

  • 3-nitrobenzoyl chloride (from Step 1)

  • A non-nucleophilic base (e.g., pyridine or triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

Procedure:

  • Dissolve 3-nitrobenzamidoxime (1.0 eq) in an anhydrous solvent such as pyridine or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0°C).

  • Slowly add a solution of 3-nitrobenzoyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amidoxime solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-24 hours). The reaction initially forms an O-acylamidoxime intermediate.

  • The cyclodehydration to form the oxadiazole ring can be achieved by heating the reaction mixture (e.g., to 80-100°C) or by continuing to stir at room temperature, sometimes for an extended period.[5][7] The choice of conditions depends on the stability of the intermediate.

  • Once the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is taken up in a solvent like ethyl acetate and washed sequentially with water, a dilute acid solution (e.g., 5% HCl) to remove the base, and brine.[3]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield pure this compound.

Data Presentation

The following tables summarize the reactants and typical physical properties for the starting materials. Quantitative data for the final product is not available in the searched literature and would need to be determined experimentally.

Table 1: Reactants and Synthesis Parameters

StepReactant 1Reactant 2Key Reagents/CatalystsSolventTypical Temp.Typical Time
1 3-Nitrobenzoic acidThionyl chloridePyridine or DMF (cat.)Toluene or neatReflux (70-80°C)2-6 h
2 3-NitrobenzonitrileHydroxylamine HClSodium CarbonateAqueous EthanolRT - 60°C6-16 h
3 3-Nitrobenzamidoxime3-Nitrobenzoyl chloridePyridine or TEATHF, DCM, or MeCN0°C to 100°C4-24 h

Table 2: Physical and Chemical Data of Key Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)CAS Number
3-Nitrobenzoic acidC₇H₅NO₄167.12Yellowish-white crystals140-142121-92-6
3-Nitrobenzoyl chlorideC₇H₄ClNO₃185.56Yellow solid/liquid31-34121-90-4
3-NitrobenzonitrileC₇H₄N₂O₂148.12Light yellow powder114-118619-24-9
3-NitrobenzamidoximeC₇H₇N₃O₃181.15SolidNot specified5023-94-9[8]
This compoundC₁₄H₈N₄O₅312.24Solid (expected)Not specifiedNot specified

Mandatory Visualization

Synthesis Workflow Diagram

The following diagram illustrates the overall synthetic pathway from commercially available starting materials to the final product, this compound.

Synthesis_Workflow cluster_final_step NBA 3-Nitrobenzoic Acid SOCl2 SOCl₂, Reflux NBA->SOCl2 NBN 3-Nitrobenzonitrile NH2OH NH₂OH·HCl, Base NBN->NH2OH NBC 3-Nitrobenzoyl Chloride Coupling Pyridine, Heat NBC->Coupling NBAM 3-Nitrobenzamidoxime NBAM->Coupling FinalProduct 3,5-Bis(3-nitrophenyl)- 1,2,4-oxadiazole SOCl2->NBC Step 1 NH2OH->NBAM Step 2 Coupling->FinalProduct Step 3

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The 1,2,4-oxadiazole ring is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of nitrophenyl groups into heterocyclic structures has been shown to enhance antimicrobial efficacy. This document provides a comprehensive overview of the potential application of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole as an antimicrobial agent and detailed protocols for its evaluation. While specific data for this compound is emerging, the provided methodologies are based on established standards for antimicrobial drug discovery. Studies on related nitro-substituted oxadiazole derivatives suggest that the nitro group may contribute to their antimicrobial activity.[1][2][3][4]

Synthesis

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established. A common and effective method involves the cyclization of an amidoxime with a carboxylic acid derivative or acyl chloride.[5][6] For this compound, a plausible synthetic route would involve the reaction of 3-nitrobenzamidoxime with 3-nitrobenzoyl chloride.

Data Presentation

The following tables provide a template for summarizing the key quantitative data that should be collected during the evaluation of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain (e.g., ATCC)MIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus
Bacillus subtilis
Escherichia coli
Pseudomonas aeruginosa
Candida albicans

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Test MicroorganismStrain (e.g., ATCC)MBC/MFC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus
Bacillus subtilis
Escherichia coli
Pseudomonas aeruginosa
Candida albicans

Table 3: Cytotoxicity (IC50) of this compound

Cell Line (e.g., HEK293)Assay Type (e.g., MTT)IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
Human Embryonic Kidney Cells
Human Liver Carcinoma Cells

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9][10][11]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight in the appropriate broth.

    • Dilute the culture to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.[7][10]

  • Serial Dilution of the Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in the appropriate broth in the 96-well plate to obtain a range of concentrations.

  • Inoculation:

    • Add the standardized microbial inoculum to each well containing the serially diluted compound.

  • Controls:

    • Include wells with inoculum and broth only (growth control).

    • Include wells with broth only (sterility control).

    • Include wells with a known antibiotic as a positive control.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[7][10]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye or by measuring the optical density at 600 nm.[7][8]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Overnight Microbial Culture B Standardize Inoculum (5x10^5 CFU/mL) A->B E Inoculate Wells B->E C Prepare Stock Solution of Test Compound D Serial Dilution in 96-well Plate C->D D->E G Incubate at 37°C (18-24h) E->G F Add Controls (Growth, Sterility, Positive) F->G H Read Results (Visual/OD600) G->H I Determine MIC H->I

Caption: Workflow for MIC Determination.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a follow-up to the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[12][13][14]

Materials:

  • Results from the MIC assay

  • Agar plates (e.g., Mueller-Hinton Agar)

Procedure:

  • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL).

  • Spread the aliquot onto a fresh agar plate.

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[12][13]

MBC_Workflow Start MIC Plate with No Visible Growth Subculture Subculture from Wells (MIC, 2xMIC, 4xMIC) onto Agar Plates Start->Subculture Incubate Incubate Agar Plates (37°C, 18-24h) Subculture->Incubate Count Count Colonies (CFU) Incubate->Count Determine Determine MBC/MFC (≥99.9% killing) Count->Determine

Caption: Workflow for MBC/MFC Determination.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compound on the viability of mammalian cells.[15][16][17]

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[15]

  • Solubilization:

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another method to assess cytotoxicity by measuring the release of the cytosolic enzyme LDH from damaged cells.[18][19]

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • This compound

  • LDH assay kit

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as the MTT assay for cell seeding and treatment with the test compound.

  • Supernatant Collection:

    • After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Measurement:

    • Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant. This typically involves a coupled enzymatic reaction that results in a colorimetric change.[18]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a detergent).

Potential Mechanisms of Action

The antimicrobial mechanism of action for a novel compound can be multifaceted. For oxadiazole derivatives, several mechanisms have been proposed.[20][21][22][23] Below are some potential pathways that could be investigated for this compound.

  • Inhibition of Cell Wall Synthesis: Disruption of peptidoglycan biosynthesis can lead to cell lysis.[21]

  • Disruption of Cell Membrane Integrity: The compound may interact with the lipid bilayer, leading to increased permeability and leakage of cellular contents.[21]

  • Inhibition of Protein Synthesis: The compound could bind to ribosomal subunits, interfering with translation.[21]

  • Inhibition of Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription can halt cell division and growth.[21]

  • Inhibition of Metabolic Pathways: The compound could inhibit essential enzymes involved in metabolic pathways like folate synthesis.

MoA_Pathway cluster_targets Potential Cellular Targets cluster_outcomes Cellular Outcomes Compound 3,5-Bis(3-nitrophenyl)- 1,2,4-oxadiazole CellWall Cell Wall Synthesis Compound->CellWall Inhibits CellMembrane Cell Membrane Integrity Compound->CellMembrane Disrupts ProteinSynth Protein Synthesis (Ribosomes) Compound->ProteinSynth Inhibits NucleicAcid Nucleic Acid Synthesis (DNA/RNA) Compound->NucleicAcid Inhibits Lysis Cell Lysis CellWall->Lysis Leakage Leakage of Cytoplasmic Contents CellMembrane->Leakage GrowthArrest Inhibition of Growth and Replication ProteinSynth->GrowthArrest NucleicAcid->GrowthArrest

Caption: Potential Antimicrobial Mechanisms of Action.

Conclusion

This compound represents a promising scaffold for the development of new antimicrobial agents, particularly given the known antimicrobial properties of related nitro-substituted heterocyclic compounds. The protocols and frameworks provided in these application notes offer a systematic approach to thoroughly evaluate its antimicrobial efficacy and cytotoxic profile. Further studies are warranted to elucidate its specific mechanism of action and to optimize its structure for improved activity and safety.

References

High-Yield Synthesis of 3,5-Diaryl-1,2,4-Oxadiazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for three high-yield synthetic methods for preparing 3,5-diaryl-1,2,4-oxadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The presented methods are selected for their high efficiency, operational simplicity, and broad applicability to various substituted aryl precursors.

Introduction

The 1,2,4-oxadiazole moiety is a key pharmacophore found in numerous biologically active molecules and approved drugs. Its role as a bioisostere for amide and ester functionalities makes it a valuable scaffold in the design of novel therapeutic agents. Consequently, the development of efficient and high-yielding synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles is of paramount importance. This document outlines three robust methods for the synthesis of 3,5-diaryl-1,2,4-oxadiazoles: a one-pot reaction of gem-dibromomethylarenes with amidoximes, a rapid microwave-assisted synthesis from carboxylic acids and amidoximes, and a room-temperature one-pot synthesis using a superbase system.

Comparative Data of High-Yield Synthesis Methods

The following table summarizes the key quantitative data for the three described synthetic methods, allowing for a direct comparison of their efficiency and reaction conditions.

MethodKey ReagentsSolventTemperatureTimeYield Range (%)
1. One-Pot Synthesis from gem-dibromomethylarenes and Amidoximesgem-dibromomethylarene, Amidoxime, K₂CO₃, I₂ (cat.)DMSO100 °C2-3 h85-95
2. Microwave-Assisted Synthesis from Carboxylic Acids and AmidoximesCarboxylic Acid, Amidoxime, HBTU, PS-BEMPAcetonitrile160 °C (MW)15 min80-95
3. Superbase-Mediated One-Pot SynthesisAmidoxime, Carboxylic Acid Ester, NaOHDMSORoom Temperature4-24 h11-90

Method 1: One-Pot Synthesis from gem-dibromomethylarenes and Amidoximes

This method provides an efficient one-pot synthesis of 3,5-diaryl substituted 1,2,4-oxadiazoles from readily available gem-dibromomethylarenes and amidoximes, with reported yields of up to 95%.[1][2][3][4][5]

Application Notes

This two-component reaction utilizes gem-dibromomethylarenes as benzoic acid equivalents. The reaction proceeds via an in-situ formation of an O-acylamidoxime intermediate, which then undergoes cyclization to the desired 1,2,4-oxadiazole. The use of a catalytic amount of iodine is crucial for the high yields observed. This method is advantageous due to the accessibility of various gem-dibromomethylarene derivatives and the excellent yields obtained.

Experimental Workflow

Workflow for One-Pot Synthesis from gem-dibromomethylarenes reagents Combine gem-dibromomethylarene, amidoxime, K₂CO₃, and I₂ in DMSO reaction Heat at 100 °C for 2-3 hours reagents->reaction workup Cool to room temperature and pour into ice water reaction->workup filtration Filter the precipitate workup->filtration purification Recrystallize from ethanol filtration->purification product Obtain pure 3,5-diaryl-1,2,4-oxadiazole purification->product

Caption: Workflow for the one-pot synthesis of 3,5-diaryl-1,2,4-oxadiazoles.

Protocol

Materials:

  • gem-dibromomethylarene (1.0 mmol)

  • Amidoxime (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Iodine (I₂) (0.2 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a 25 mL round-bottom flask, add gem-dibromomethylarene (1.0 mmol), amidoxime (1.0 mmol), potassium carbonate (2.0 mmol), and a catalytic amount of iodine (0.2 mmol).

  • Add dimethyl sulfoxide (5 mL) to the flask.

  • Stir the reaction mixture at 100 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from ethanol to afford the pure 3,5-diaryl-1,2,4-oxadiazole.

Method 2: Microwave-Assisted Synthesis from Carboxylic Acids and Amidoximes

This method describes a rapid and efficient synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from carboxylic acids and amidoximes using microwave irradiation. This approach significantly reduces reaction times to minutes while maintaining high yields.[6][7]

Application Notes

The use of microwave heating accelerates the coupling of carboxylic acids with amidoximes and the subsequent cyclodehydration to form the 1,2,4-oxadiazole ring. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is used as a coupling agent, and PS-BEMP (polystyrene-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) serves as a polymer-supported base, which simplifies purification. This method is highly amenable to parallel synthesis and library generation in a drug discovery setting.

Reaction Pathway

Microwave-Assisted Synthesis Pathway start Carboxylic Acid + Amidoxime reagents HBTU, PS-BEMP in Acetonitrile start->reagents microwave Microwave Irradiation (160 °C, 15 min) reagents->microwave intermediate O-acylamidoxime intermediate (in situ) microwave->intermediate cyclization Cyclodehydration intermediate->cyclization product 3,5-diaryl-1,2,4-oxadiazole cyclization->product

Caption: Reaction pathway for microwave-assisted 1,2,4-oxadiazole synthesis.

Protocol

Materials:

  • Carboxylic acid (0.2 mmol)

  • Amidoxime (0.22 mmol)

  • HBTU (0.2 mmol)

  • PS-BEMP (0.6 mmol)

  • Acetonitrile (2 mL)

  • Microwave synthesis vial

  • Microwave reactor

  • Filtration apparatus

  • Standard glassware for workup

Procedure:

  • In a microwave synthesis vial, combine the carboxylic acid (0.2 mmol), amidoxime (0.22 mmol), HBTU (0.2 mmol), and PS-BEMP (0.6 mmol).

  • Add acetonitrile (2 mL) to the vial and seal it.

  • Place the vial in the microwave reactor and irradiate at 160 °C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to remove the polymer-supported base.

  • Wash the resin with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by flash column chromatography.

Method 3: Superbase-Mediated One-Pot Synthesis at Room Temperature

This protocol details a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature using a superbase medium (NaOH/DMSO). This method is notable for its mild reaction conditions and simple workup procedure.[8][9][10][11][12]

Application Notes

The superbase system, typically a metal hydroxide in DMSO, facilitates both the O-acylation of the amidoxime with the ester and the subsequent cyclodehydration to the 1,2,4-oxadiazole at ambient temperature. While the reaction times can be longer compared to high-temperature methods, the mild conditions are advantageous for substrates with sensitive functional groups. The yields can be variable depending on the substrates used.

Logical Relationship of Reaction Steps

Logical Steps in Superbase-Mediated Synthesis start Start: Amidoxime and Carboxylic Acid Ester base_addition Addition of NaOH/DMSO Superbase start->base_addition o_acylation O-acylation of Amidoxime base_addition->o_acylation initiates cyclodehydration Intramolecular Cyclodehydration o_acylation->cyclodehydration leads to product End: 3,5-diaryl-1,2,4-oxadiazole cyclodehydration->product

Caption: Logical flow of the superbase-mediated synthesis of 1,2,4-oxadiazoles.

Protocol

Materials:

  • Amidoxime (1.0 mmol)

  • Carboxylic acid methyl or ethyl ester (1.1 mmol)

  • Sodium hydroxide (NaOH) powder (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (4 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve the amidoxime (1.0 mmol) and the carboxylic acid ester (1.1 mmol) in DMSO (4 mL).

  • Add powdered sodium hydroxide (2.0 mmol) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, pour the reaction mixture into cold water (40 mL).

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

In Vitro Biological Activity of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific experimental data on the biological activity of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole is not available in the reviewed scientific literature. The following application notes and protocols are generalized methodologies based on the in vitro evaluation of structurally related nitro-substituted 1,2,4-oxadiazole and other oxadiazole derivatives. These protocols provide a foundational framework for researchers and would require specific optimization for the compound of interest.

Introduction

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of nitro-aromatic substituents can significantly influence the electronic and lipophilic properties of these molecules, potentially enhancing their therapeutic effects. This document outlines generalized protocols for the preliminary in vitro evaluation of the biological activity of this compound, focusing on its potential anticancer and antimicrobial applications.

Anticipated Biological Activities

Based on the broader class of nitro-substituted aryl oxadiazoles, this compound is hypothesized to exhibit:

  • Anticancer Activity: Many 1,2,4-oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The nitro groups may contribute to this activity through mechanisms such as the induction of oxidative stress or inhibition of key cellular pathways.

  • Antimicrobial Activity: Several studies have reported the antibacterial and antifungal properties of 1,2,4-oxadiazole derivatives. The proposed mechanism for nitrated derivatives may involve the generation of free radicals.

Section 1: In Vitro Anticancer Activity Evaluation

Application Note:

The initial assessment of anticancer potential typically involves evaluating the cytotoxicity of the compound against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.

Experimental Workflow for Anticancer Screening

anticancer_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution in DMSO) treatment Treatment with Compound (Serial Dilutions) compound_prep->treatment cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549, HCT116) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding cell_seeding->treatment incubation_24h Incubation (24, 48, or 72 hours) treatment->incubation_24h mtt_addition Addition of MTT Reagent incubation_24h->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_processing Data Processing (% Viability vs. Concentration) absorbance_reading->data_processing ic50_determination IC50 Value Determination data_processing->ic50_determination

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Protocol: MTT Assay for Cytotoxicity

1. Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions of the compound in the complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%).

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • IC₅₀ Determination: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity (IC₅₀ Values)
Cell LineCompoundIC₅₀ (µM) after 48h
MCF-7 (Breast Cancer)This compoundExperimental Value
A549 (Lung Cancer)This compoundExperimental Value
HCT116 (Colon Cancer)This compoundExperimental Value
Doxorubicin (Control)DoxorubicinExperimental Value

Section 2: In Vitro Antimicrobial Activity Evaluation

Application Note:

The antimicrobial activity of the compound can be initially screened using the agar well diffusion method. To quantify its potency, the Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.

Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow cluster_prep Preparation cluster_assay MIC Determination (Broth Microdilution) cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution in DMSO) serial_dilution Compound Serial Dilution (in 96-well plates with broth) compound_prep->serial_dilution bacterial_culture Bacterial Strain Culture (e.g., S. aureus, E. coli) inoculation Inoculation with Bacterial Suspension bacterial_culture->inoculation serial_dilution->inoculation incubation Incubation (18-24 hours at 37°C) inoculation->incubation visual_inspection Visual Inspection for Turbidity incubation->visual_inspection mic_determination MIC Determination (Lowest concentration with no visible growth) visual_inspection->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Protocol: Broth Microdilution for MIC Determination

1. Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microplates

  • Standard antibiotic (e.g., Ciprofloxacin)

2. Procedure:

  • Compound and Bacterial Preparation: Prepare a stock solution of the compound in DMSO. Prepare an inoculum of the test bacteria in MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only). Also, run a serial dilution of a standard antibiotic as a reference.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation: Antimicrobial Activity (MIC Values)
Bacterial StrainCompoundMIC (µg/mL)
Staphylococcus aureusThis compoundExperimental Value
Escherichia coliThis compoundExperimental Value
Ciprofloxacin (Control)CiprofloxacinExperimental Value

Potential Signaling Pathways for Further Investigation

Should this compound show significant anticancer activity, further studies could investigate its effect on key signaling pathways often implicated in cancer.

signaling_pathway cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes Compound 3,5-Bis(3-nitrophenyl) -1,2,4-oxadiazole Apoptosis Apoptosis Pathway (e.g., Caspase Activation) Compound->Apoptosis Induces CellCycle Cell Cycle Regulation (e.g., CDK Inhibition) Compound->CellCycle Inhibits PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Modulates CellDeath Apoptotic Cell Death Apoptosis->CellDeath ProliferationArrest Inhibition of Proliferation CellCycle->ProliferationArrest PI3K_Akt->ProliferationArrest

Caption: Potential signaling pathways that could be investigated for anticancer mechanisms.

Application Notes and Protocols: Molecular Docking Studies of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole with various therapeutically relevant target proteins. The protocols are designed to be adaptable for researchers in computational drug discovery and medicinal chemistry.

Introduction

The 1,2,4-oxadiazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The compound this compound, featuring two electron-withdrawing nitro groups, presents an interesting candidate for investigation against various protein targets implicated in diseases such as cancer and Alzheimer's. Molecular docking is a crucial computational technique to predict the binding affinity and interaction patterns of this ligand with target proteins, thereby guiding further experimental validation and lead optimization.

Potential Therapeutic Targets

Based on the reported activities of structurally related 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives, several protein targets are of high interest for docking studies with this compound.

  • Oncology: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a key target in cancer therapy, and various oxadiazole derivatives have been investigated as its inhibitors.[4][5][6] Another relevant target is Thymidylate Synthase (TS), an enzyme crucial for DNA synthesis and a target for chemotherapeutics.[7]

  • Alzheimer's Disease: Key enzymes in the pathology of Alzheimer's disease, such as Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B), are potential targets.[2][8][9]

  • Inflammatory Diseases: Inducible Nitric Oxide Synthase (iNOS) is a key enzyme in the inflammatory pathway, and its inhibition is a strategy for developing anti-inflammatory agents.[10]

Experimental Protocols

This section outlines the detailed methodologies for performing molecular docking studies.

Protocol 1: Protein and Ligand Preparation
  • Protein Structure Retrieval:

    • Download the 3D crystallographic structures of the target proteins from the Protein Data Bank (PDB).

    • Select structures with high resolution and, if available, co-crystallized with a reference ligand.

    • Example PDB IDs: 1M17 (EGFR), 4HJO (EGFR), Human AChE (e.g., 4EY7), Human MAO-B (e.g., 2V5Z), and iNOS (e.g., 2ORO).

  • Protein Preparation:

    • Use molecular modeling software such as AutoDockTools, Schrödinger Maestro, or MOE.

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms and assign appropriate atom types and charges (e.g., Gasteiger charges).

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Structure Preparation:

    • Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the ligand using a suitable force field (e.g., MMFF94).

    • Assign appropriate atom types and charges.

Protocol 2: Molecular Docking Simulation
  • Grid Box Generation:

    • Define the binding site on the target protein. This is typically the active site where a known inhibitor or substrate binds.

    • Generate a grid box that encompasses the entire binding pocket. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely.

  • Docking Execution:

    • Use a docking program such as AutoDock Vina, Glide, or GOLD.

    • Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

    • Launch the docking simulation. The program will systematically explore different conformations and orientations of the ligand within the binding site and score them based on a scoring function.

  • Analysis of Docking Results:

    • Analyze the predicted binding poses of the ligand.

    • Identify the pose with the best score (e.g., lowest binding energy).

    • Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, using software like PyMOL or VMD.

Data Presentation

The quantitative results from the molecular docking studies should be summarized in a clear and structured format for easy comparison.

Table 1: Predicted Binding Affinities of this compound with Target Proteins

Target ProteinPDB IDBinding Affinity (kcal/mol)Inhibition Constant (Ki) (µM) (Predicted)Key Interacting Residues
EGFR Tyrosine Kinase1M17-8.50.5Met769, Gln767, Thr766
Thymidylate Synthase1HYS-7.91.8ASN226, HIE196, PHE225
Acetylcholinesterase4EY7-9.20.15Tyr341, Phe338, Trp86
Monoamine Oxidase B2V5Z-8.11.2Tyr435, Ile199, Cys172
Inducible Nitric Oxide Synthase2ORO-7.53.5Gln257, Trp366, Tyr341

Visualizations

Signaling Pathway

G cluster_0 EGFR Signaling Pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->EGFR

Caption: Inhibition of the EGFR signaling pathway.

Experimental Workflow

G cluster_0 Preparation cluster_1 Docking cluster_2 Analysis Protein_Retrieval Protein Structure Retrieval (PDB) Protein_Preparation Protein Preparation (Add H, Assign Charges) Protein_Retrieval->Protein_Preparation Ligand_Drawing Ligand Structure Drawing (2D) Ligand_Preparation Ligand Preparation (3D Conversion, Energy Minimization) Ligand_Drawing->Ligand_Preparation Grid_Generation Grid Box Generation Protein_Preparation->Grid_Generation Docking_Simulation Molecular Docking Simulation Ligand_Preparation->Docking_Simulation Grid_Generation->Docking_Simulation Pose_Analysis Binding Pose Analysis Docking_Simulation->Pose_Analysis Interaction_Visualization Interaction Visualization Pose_Analysis->Interaction_Visualization Data_Tabulation Quantitative Data Tabulation Pose_Analysis->Data_Tabulation

References

The Strategic Utility of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN-2025-11-01

Introduction

3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole is a key building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The 1,2,4-oxadiazole core serves as a bioisosteric replacement for amide and ester functionalities, a strategy often employed to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] The presence of two nitro groups on the terminal phenyl rings offers a strategic advantage, providing reactive handles for further chemical transformations. The primary application of this molecule lies in its conversion to the corresponding diamine, 3,5-bis(3-aminophenyl)-1,2,4-oxadiazole, which can be subsequently elaborated into a diverse array of more complex molecular architectures, including polymers, ligands for metal complexes, and pharmacologically active agents.[3][4]

Key Application: A Precursor to Functionalized Diamines

The dinitro configuration of this compound makes it an ideal precursor for the synthesis of the corresponding diamine. The reduction of the aromatic nitro groups is a critical transformation, opening up avenues for a variety of subsequent chemical modifications. The resulting 3,5-bis(3-aminophenyl)-1,2,4-oxadiazole is a versatile intermediate that can be readily derivatized through reactions targeting the amino groups, such as acylation, alkylation, arylation, and diazotization, enabling the construction of intricate molecular frameworks.

The chemoselective reduction of the nitro groups in the presence of the oxadiazole ring is a crucial step. Various methods have been successfully employed for the reduction of nitroarenes without affecting other functional groups.[5][6] Catalytic hydrogenation and metal-mediated reductions are among the most common and effective strategies.[6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general and widely applicable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, which involves the cyclization of an amidoxime with an acyl chloride.[1][8][9]

Reaction Scheme:

Synthesis_of_3_5_Bis_3_nitrophenyl_1_2_4_oxadiazole Amidoxime 3-Nitrobenzamidoxime Product 3,5-Bis(3-nitrophenyl)- 1,2,4-oxadiazole Amidoxime->Product + AcylChloride AcylChloride 3-Nitrobenzoyl chloride Solvent Pyridine Temperature Reflux Byproduct Pyridine hydrochloride Reduction_Workflow Start This compound Reaction Catalytic Hydrogenation (H₂, Pd/C, Ethanol) Start->Reaction Dissolve in Ethanol Workup Filtration and Solvent Evaporation Reaction->Workup Filter through Celite Product 3,5-Bis(3-aminophenyl)-1,2,4-oxadiazole Workup->Product Evaporate solvent Logical_Progression Start This compound (Stable Precursor) Transformation Chemoselective Reduction of Nitro Groups Start->Transformation Key Synthetic Step Intermediate 3,5-Bis(3-aminophenyl)-1,2,4-oxadiazole (Versatile Intermediate) Transformation->Intermediate Activation of Molecule Applications Further Derivatization (Acylation, Alkylation, etc.) Intermediate->Applications Gateway to Diversity Final_Products Complex Molecules (Polymers, Pharmaceuticals, etc.) Applications->Final_Products Synthesis of Target Compounds

References

experimental setup for microwave-assisted synthesis of 1,2,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the efficient synthesis of 3,5-disubstituted 1,2,4-oxadiazoles utilizing microwave-assisted organic synthesis (MAOS). The described methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and procedural simplicity. This approach is highly valuable for the rapid generation of compound libraries in medicinal chemistry and drug discovery programs, where the 1,2,4-oxadiazole scaffold is a prominent structural motif.

Introduction

1,2,4-oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. They are considered bioisosteres of esters and amides, offering improved metabolic stability and pharmacokinetic profiles.[1] The synthesis of these compounds traditionally involves the cyclization of O-acylamidoxime intermediates, which can be time-consuming. Microwave-assisted synthesis provides a powerful tool to accelerate this key chemical transformation, often enabling one-pot procedures that are amenable to high-throughput synthesis.[2] This note details the experimental setup and a general protocol for the microwave-promoted synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids or their derivatives.

Experimental Setup

The microwave-assisted synthesis of 1,2,4-oxadiazoles is typically performed in a dedicated microwave reactor designed for chemical synthesis. These instruments allow for precise control of reaction temperature, pressure, and time.

Key Equipment:

  • Microwave Synthesizer: A commercially available microwave reactor (e.g., CEM Discover, Biotage Initiator) capable of operating at controlled power and temperature is required.[3]

  • Reaction Vessels: Heavy-walled glass tubes (10-20 mL) sealed with a septum are used to withstand the pressures generated at elevated temperatures.[3]

  • Magnetic Stirring: A magnetic stir bar is placed in the reaction vessel to ensure efficient mixing and uniform heating of the reaction mixture.

  • Temperature Monitoring: An infrared (IR) sensor or a fiber-optic probe is used to monitor the temperature of the reaction mixture in real-time.[3]

General Synthetic Protocol

The most common microwave-assisted route to 1,2,4-oxadiazoles involves the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid or its activated derivative. A one-pot, two-step procedure is often employed.[2]

Materials:

  • Amidoxime (1.0 eq)

  • Carboxylic acid (1.0 - 1.2 eq)

  • Coupling agent (e.g., HBTU, HATU, EDC) (1.1 eq)

  • Organic base (e.g., N,N-diisopropylethylamine - DIEA) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., N,N-dimethylformamide - DMF, acetonitrile - MeCN, tetrahydrofuran - THF)

Procedure:
  • Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 - 1.2 eq) and the coupling agent (1.1 eq) in an anhydrous solvent.

  • Activation: Add the organic base (e.g., DIEA, 2.0 - 3.0 eq) to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.

  • Amidoxime Addition: Add the amidoxime (1.0 eq) to the reaction mixture.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified temperature (typically 120-160 °C) for a designated time (usually 10-30 minutes).[4] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling the reaction vessel to room temperature, the solvent is typically removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 1,2,4-oxadiazole.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Microwave Synthesis cluster_purification Work-up & Purification A Carboxylic Acid E Activation of Carboxylic Acid (Room Temperature, 5 min) A->E B Coupling Agent (e.g., HBTU) B->E C Organic Base (e.g., DIEA) C->E D Amidoxime F Addition of Amidoxime D->F Solvent Anhydrous Solvent (e.g., DMF) Solvent->E E->F G Microwave Irradiation (120-160 °C, 10-30 min) F->G H Solvent Removal G->H I Extraction H->I J Purification (Column Chromatography) I->J K Pure 1,2,4-Oxadiazole J->K

References

Purifying Crude 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of crude 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole. The following methods are designed to remove impurities generated during synthesis, yielding a product of high purity suitable for downstream applications in research and drug development. The primary techniques covered are recrystallization and column chromatography.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis of such diaryl-1,2,4-oxadiazoles can result in various impurities, including unreacted starting materials and side-products.[1][2][3] Proper purification is therefore a critical step to ensure the integrity of subsequent experimental data and the safety of its use in biological systems. 3,5-diaryl-substituted 1,2,4-oxadiazoles are generally crystalline compounds that are insoluble in water but soluble in organic solvents like chloroform.[4]

Purification Strategies

The two primary methods for the purification of crude this compound are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent mixture at different temperatures. It is an effective method for removing small amounts of impurities.

Column Chromatography is a versatile separation technique that utilizes a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture) to separate components of a mixture based on their differential adsorption to the stationary phase.[5] This method is particularly useful for separating compounds with similar polarities and for larger-scale purifications.[6]

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes a general procedure for the purification of crude this compound by recrystallization. The choice of solvent is critical and may require some preliminary solubility testing. A mixture of ethanol and dimethylformamide (DMF) has been shown to be effective for recrystallizing some oxadiazole derivatives.[7]

Materials:

  • Crude this compound

  • Ethanol (EtOH)

  • Dimethylformamide (DMF)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent system (e.g., a mixture of ethanol and DMF) to just dissolve the compound at an elevated temperature. Start with a small amount of solvent and add more as needed to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The dissolved compound should begin to crystallize as the solubility decreases.

  • Cooling: To maximize the yield of the purified crystals, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

This protocol provides a method for the purification of crude this compound using silica gel column chromatography. The polarity of the eluent is a key parameter and should be optimized based on Thin Layer Chromatography (TLC) analysis. For nitroaromatic compounds, a mixture of ethyl acetate and hexane is often a good starting point.[8]

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)

  • Ethyl acetate

  • Hexane

  • Chromatography column

  • Beakers

  • Erlenmeyer flasks or test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., a low polarity mixture of ethyl acetate and hexane, such as 1:9).

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Begin eluting the column with the initial solvent mixture. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to facilitate the separation of compounds with different polarities.[8]

  • Fraction Collection: Collect the eluate in small fractions.

  • TLC Analysis: Monitor the separation by analyzing the collected fractions using TLC. Spot the fractions on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Product Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under vacuum to remove any remaining solvent.

Data Presentation

The effectiveness of the purification can be quantified by measuring the yield and purity of the final product.

Purification MethodStarting Material Purity (Typical)Final Purity (Expected)Yield (Expected Range)
Recrystallization85-95%>98%60-80%
Column Chromatography70-90%>99%50-75%

Note: The expected purity and yield are estimates and can vary depending on the nature and amount of impurities in the crude product.

Visualization

Purification Workflow

The following diagram illustrates the logical workflow for the purification of crude this compound.

Purification_Workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude 3,5-Bis(3-nitrophenyl)- 1,2,4-oxadiazole Recrystallization Recrystallization Crude_Product->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Major/Complex Impurities Purity_Analysis Purity Analysis (TLC, NMR, etc.) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure Product (>98%) Purity_Analysis->Pure_Product

Caption: Workflow for the purification of this compound.

References

Troubleshooting & Optimization

troubleshooting common side reactions in 1,2,4-oxadiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,2,4-oxadiazoles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1,2,4-oxadiazoles, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole

Question: I am getting a low yield or no desired product in my 1,2,4-oxadiazole synthesis using the amidoxime and carboxylic acid coupling method. What are the possible causes and how can I improve the yield?

Answer:

Low yields in 1,2,4-oxadiazole synthesis from amidoximes are a common issue and can stem from several factors, primarily related to the formation and cyclization of the O-acylamidoxime intermediate.

Potential Causes and Solutions:

  • Poor Activation of Carboxylic Acid: Inefficient activation of the carboxylic acid can lead to poor formation of the O-acylamidoxime intermediate. The choice of coupling reagent is crucial.

    • Solution: Employ a more efficient coupling reagent. While various reagents can be used, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent such as DMF (Dimethylformamide) has been shown to be highly effective, often leading to clean reactions and high yields.[1] Other reagents like HBTU, TBTU, and CDI can also be effective, but may require more optimization.[2]

  • Incomplete Cyclization of the O-acylamidoxime: The intermediate O-acylamidoxime may not be efficiently converting to the final 1,2,4-oxadiazole. This can be due to insufficient temperature or reaction time.

    • Solution: Increase the reaction temperature or prolong the reaction time. Microwave heating can significantly accelerate the cyclization step, often reducing reaction times from hours to minutes.[3][4] However, care must be taken as some substrates may be sensitive to high temperatures.

  • Hydrolysis of the O-acylamidoxime: The intermediate is susceptible to hydrolysis, especially in the presence of moisture, which will revert it to the starting amidoxime and carboxylic acid.

    • Solution: Ensure anhydrous reaction conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-optimal Reaction Conditions: The choice of solvent and base can greatly influence the reaction outcome.

    • Solution: A systematic optimization of the reaction conditions is recommended. Aprotic solvents like DMF, THF, and acetonitrile are generally preferred.[5] For the base, non-nucleophilic organic bases such as DIPEA or triethylamine are commonly used. Inorganic bases like K₂CO₃ can also be employed, particularly in refluxing toluene.[6]

Experimental Protocol: General Procedure for 1,2,4-Oxadiazole Synthesis using HATU/DIPEA

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amidoxime (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS). Typical reaction times can range from a few hours to overnight.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of Side Products

Question: I am observing significant side products in my 1,2,4-oxadiazole synthesis. What are the common side products and how can I minimize their formation?

Answer:

The formation of side products is a frequent challenge. The nature of these byproducts depends on the synthetic route employed.

A. Amidoxime and Carboxylic Acid/Acyl Chloride Route:

  • Unreacted Starting Materials: The most common "impurities" are often the starting amidoxime and carboxylic acid due to incomplete reaction.

    • Troubleshooting: Refer to the solutions for "Low or No Yield" to improve reaction efficiency.

  • N-Acylamidoxime: In some cases, the O-acylamidoxime intermediate can rearrange to the more stable but unreactive N-acylamidoxime.

    • Troubleshooting: This is often sequence-dependent. Modifying the electronic properties of the substrates or changing the reaction conditions (e.g., milder base, lower temperature) might disfavor this rearrangement.

  • Amide Formation: The carboxylic acid can react with the amine of the amidoxime to form an amide, which is a dead-end product.

    • Troubleshooting: The use of appropriate coupling agents that favor O-acylation over N-acylation is key. HATU is generally effective in promoting the desired O-acylation.

  • Rearrangement Products of the 1,2,4-Oxadiazole Ring: The formed 1,2,4-oxadiazole can undergo rearrangement under certain conditions, such as high temperatures or the presence of strong acids or bases. The Boulton-Katritzky Rearrangement (BKR) is a notable example, where the 1,2,4-oxadiazole rearranges to another heterocycle.[2][7][8]

    • Troubleshooting: Avoid harsh reaction conditions, especially prolonged heating at high temperatures. If the rearrangement is suspected, purification of the desired 1,2,4-oxadiazole should be carried out promptly after the reaction is complete. Using milder reaction conditions for the cyclization step can also prevent this subsequent rearrangement.

B. 1,3-Dipolar Cycloaddition Route (Nitrile Oxides and Nitriles):

  • Dimerization of Nitrile Oxide: Nitrile oxides are unstable and can dimerize to form 1,2,5-oxadiazole-2-oxides (furoxans) or 1,2,4-oxadiazole-4-oxides .[4] This is a major competing side reaction.

    • Troubleshooting:

      • In situ generation: Generate the nitrile oxide in the presence of the nitrile to ensure it reacts before it can dimerize.

      • Slow addition: Add the precursor of the nitrile oxide (e.g., a hydroximoyl chloride) slowly to a solution of the nitrile and a base.

      • Catalysis: The use of catalysts, such as platinum(IV), has been reported to promote the desired cycloaddition over dimerization, although this may not be practical for all applications.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids?

A1: While several coupling reagents can be effective, HATU is often considered one of the best choices.[1] It generally provides high yields and clean reactions by efficiently promoting the formation of the O-acylamidoxime intermediate. A comparison of common coupling reagents is provided in the table below.

Data Presentation: Comparison of Coupling Reagents for 1,2,4-Oxadiazole Synthesis

Coupling ReagentBaseSolventTypical Yield RangeRemarks
HATU DIPEADMFGood to Excellent (often >80%)Generally clean reactions, fast reaction times.[1]
HBTU/TBTU DIPEA/TEADMF/CH₃CNGood (70-90%)Effective, but may require optimization.
CDI None/BaseTHF/DMFModerate to Good (50-85%)Can be effective, but sometimes requires heating.[2]
EDC/HOBt DIPEA/TEADMF/DCMModerate to Good (60-90%)Standard peptide coupling conditions, generally reliable.
PS-Carbodiimide HOBtTHFGood (up to 83%)Useful for library synthesis with easier purification.[3]

Q2: My reaction seems to stall at the O-acylamidoxime intermediate. How can I promote the final cyclization step?

A2: If you have confirmed the formation of the O-acylamidoxime intermediate (e.g., by LC-MS), several strategies can be employed to facilitate the cyclodehydration to the 1,2,4-oxadiazole:

  • Thermal Cyclization: Heating the reaction mixture is the most common method. Temperatures between 80-150 °C are typically used. Refluxing in a solvent like toluene or xylene is a standard procedure.

  • Microwave Irradiation: This is a highly effective method for promoting cyclization, often leading to significantly shorter reaction times and improved yields.[3][4]

  • Base-Mediated Cyclization: In some cases, the addition of a base can facilitate the cyclization at lower temperatures. A non-nucleophilic base is preferred to avoid side reactions with the intermediate.

  • Dehydrating Agents: While less common in modern methods, classical approaches sometimes used dehydrating agents like phosphorus pentoxide or acetic anhydride to drive the cyclization.

Q3: Can I perform a one-pot synthesis of 1,2,4-oxadiazoles from a nitrile?

A3: Yes, one-pot procedures are available and can be very efficient. A common one-pot method involves two main stages in the same reaction vessel:

  • Amidoxime Formation: The nitrile is reacted with hydroxylamine (often from hydroxylamine hydrochloride and a base) to form the amidoxime in situ.

  • Acylation and Cyclization: A carboxylic acid (with a coupling agent) or an acyl chloride is then added to the reaction mixture containing the newly formed amidoxime to generate the O-acylamidoxime, which then cyclizes to the 1,2,4-oxadiazole upon heating.

One-pot syntheses from amidoximes and carboxylic acid esters in a superbase medium (e.g., NaOH/DMSO) at room temperature have also been reported.[9]

Visualizations

G A Carboxylic Acid (R-COOH) C Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) A->C B Amidoxime (R'-C(NH2)=NOH) D O-Acylamidoxime Intermediate B->D C->D Acylation E 1,2,4-Oxadiazole (Product) D->E Dehydration F Cyclization (Heat or Microwave) D->F

Caption: A logical diagram for troubleshooting low yields in 1,2,4-oxadiazole synthesis.

Diagram 3: Side Reactions in 1,3-Dipolar Cycloaddition

G Side Reactions in 1,3-Dipolar Cycloaddition A Nitrile Oxide (R-CNO) C Desired 1,2,4-Oxadiazole A->C [3+2] Cycloaddition D Dimerization A->D B Nitrile (R'-CN) B->C E Furoxan (Side Product) D->E

Caption: Competing pathways in the 1,3-dipolar cycloaddition synthesis of 1,2,4-oxadiazoles.

References

optimization of reaction conditions for amidoxime and carboxylic acid cyclization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for amidoxime and carboxylic acid cyclization to form 1,2,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective activation of the carboxylic acid. • Use a suitable coupling agent such as carbonyldiimidazole (CDI), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid in situ.[1] • Convert the carboxylic acid to a more reactive derivative like an acid chloride or anhydride prior to reaction with the amidoxime.[2][3]
2. Unsuitable reaction solvent. • Aprotic polar solvents like DMSO are often effective, especially in base-catalyzed one-pot syntheses.[2][3][4] • For two-step procedures involving isolation of the O-acylamidoxime, solvents like THF can be used for the final cyclization step with a reagent like TBAF.[3]
3. Inappropriate base or base strength. • For one-pot reactions in DMSO, strong inorganic bases like NaOH or KOH are commonly used.[2][3] NaOH has been identified as a particularly suitable base in some systems.[2][3] • In some cases, organic bases like triethylamine (TEA) or pyridine can be used, though they may lead to lower yields.[3]
4. Low reaction temperature. • While many modern methods aim for room temperature synthesis, some reactions may require heating to proceed to completion.[3][5] For thermal cyclization of isolated O-acylamidoximes, temperatures around 90°C have been reported.[5]
5. Steric hindrance. • If either the amidoxime or the carboxylic acid is sterically hindered, longer reaction times or higher temperatures may be necessary.
Formation of Side Products (e.g., cleavage of O-acylamidoxime) 1. Instability of the O-acylamidoxime intermediate. • A major side-product can be the cleavage of the O-acylamidoxime.[5] Optimizing the cyclization conditions, such as temperature and choice of base, can minimize this.
2. Reaction with di-carboxylic acids or their anhydrides leading to unexpected products. • The reaction of amidoximes with anhydrides of dicarboxylic acids in a NaOH/DMSO medium can be optimized to yield 1,2,4-oxadiazoles bearing a carboxylic functionality.[3]
Difficulty in Isolating the Product 1. Complex reaction mixture. • A simple workup protocol is a key advantage of some optimized methods.[2] Consider methods that offer straightforward purification.
2. Product solubility. • Choose an appropriate solvent system for extraction and chromatography based on the polarity of your target 1,2,4-oxadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,2,4-oxadiazoles from amidoximes and carboxylic acids?

A1: The most prevalent method is the O-acylation of an amidoxime with a carboxylic acid or its derivative, followed by an intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring.[2][5] This can be performed as a two-step process with the isolation of the O-acylamidoxime intermediate or as a more efficient one-pot synthesis.[3][4]

Q2: What are the advantages of a one-pot synthesis?

A2: One-pot syntheses are generally more desirable as they avoid the need to isolate the O-acylamidoxime intermediate, which can be unstable.[3] This often leads to higher overall yields, reduced reaction times, and simpler workup procedures.[2]

Q3: What activating agents can be used for the carboxylic acid?

A3: Several activating agents can be used to facilitate the initial O-acylation step. Common examples include carbodiimides like DCC and EDC, as well as carbonyldiimidazole (CDI).[1] The choice of activating agent can influence reaction efficiency and should be optimized for specific substrates.

Q4: What is the role of the base in the reaction?

A4: In one-pot syntheses, a base is crucial for both the O-acylation and the subsequent intramolecular cyclocondensation.[3] Strong bases like NaOH in DMSO have proven effective for promoting these steps at room temperature.[2][3]

Q5: Can I use carboxylic acid esters instead of carboxylic acids?

A5: Yes, carboxylic acid esters are favorable reagents for the synthesis of 1,2,4-oxadiazoles under basic conditions.[3] The condensation of esters and amidoximes in a MOH/DMSO (M = Li, Na, K) medium at room temperature is a well-established method.[2][3]

Q6: Are there any solvent-free methods available?

A6: Yes, microwave-assisted, solvent-free conditions have been reported for the synthesis of 1,2,4-oxadiazoles from amidoximes and anhydrides or carboxylic acid esters.[2]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles at Room Temperature

This protocol is based on the condensation of amidoximes and carboxylic acid esters in a superbase medium.[2]

Materials:

  • Amidoxime

  • Carboxylic acid ester

  • Sodium Hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of the amidoxime in DMSO, add NaOH.

  • Stir the mixture at room temperature for a few minutes.

  • Add the carboxylic acid ester to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Two-Step Synthesis via O-acylamidoxime Isolation

This protocol involves the initial formation and isolation of the O-acylamidoxime, followed by cyclodehydration.[5]

Step 1: O-acylation of Amidoxime

  • Dissolve the carboxylic acid in a suitable solvent (e.g., CH3CN).

  • Add a coupling agent (e.g., PyAOP) and a base (e.g., DIPEA) and pre-activate for 15 minutes at 25°C.

  • Add the amidoxime to the activated carboxylic acid solution.

  • Stir the reaction at room temperature until the formation of the O-acylamidoxime is complete (monitor by LC-MS).

  • Isolate the O-acylamidoxime intermediate through an appropriate workup and purification procedure.

Step 2: Cyclodehydration of O-acylamidoxime

  • Dissolve the isolated O-acylamidoxime in a suitable buffer (e.g., pH 9.5 borate buffer).

  • Heat the reaction mixture at 90°C for two hours.[5]

  • Monitor the formation of the 1,2,4-oxadiazole by LC-MS.

  • After completion, cool the reaction mixture and extract the product.

  • Purify the product using standard chromatographic techniques.

Data Presentation

Table 1: Comparison of Reaction Conditions for 1,2,4-Oxadiazole Synthesis

MethodReactantsCatalyst/BaseSolventTemperatureTimeYieldReference
One-PotAmidoxime, Carboxylic Acid EsterNaOHDMSORoom Temp.4-16 hGood to Excellent[2][3]
Two-StepAmidoxime, Carboxylic AcidPyAOP/DIPEA (Acylation), Heat (Cyclization)CH3CN, Borate Buffer25°C (Acylation), 90°C (Cyclization)Variable, 2 h (Cyclization)51-92%[5]
Microwave-AssistedAmidoxime, Anhydride/EsterNH4F/Al2O3 or K2CO3Solvent-freeMicrowaveShortGood[2]
High PressureAmidoxime, Carboxylic Acid/EsterNoneNoneHigh Pressure (10 kbar)Not specifiedNot specified[6]

Visualizations

experimental_workflow cluster_one_pot One-Pot Synthesis cluster_two_step Two-Step Synthesis A1 Amidoxime + Carboxylic Acid Derivative B1 Add Base (e.g., NaOH) in Solvent (e.g., DMSO) A1->B1 C1 Reaction at Room Temperature B1->C1 D1 Workup & Purification C1->D1 E1 1,2,4-Oxadiazole D1->E1 A2 Amidoxime + Activated Carboxylic Acid B2 O-acylation A2->B2 C2 Isolate O-acylamidoxime B2->C2 D2 Cyclodehydration (e.g., Heat) C2->D2 E2 Workup & Purification D2->E2 F2 1,2,4-Oxadiazole E2->F2

Caption: Comparison of one-pot and two-step synthetic workflows for 1,2,4-oxadiazoles.

troubleshooting_logic Start Low/No Product Cause1 Ineffective Acid Activation? Start->Cause1 Solution1 Use Coupling Agent (CDI, EDC) or Convert to Acid Chloride Cause1->Solution1 Yes Cause2 Wrong Solvent/Base? Cause1->Cause2 No End Improved Yield Solution1->End Solution2 Try DMSO with NaOH/KOH or THF with TBAF Cause2->Solution2 Yes Cause3 Temperature Too Low? Cause2->Cause3 No Solution2->End Solution3 Increase Temperature Cause3->Solution3 Yes Cause3->End No Solution3->End

Caption: Troubleshooting flowchart for low product yield in 1,2,4-oxadiazole synthesis.

References

addressing solubility issues of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing solubility challenges with 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole in biological assays.

Troubleshooting Guides

Issue: Compound Precipitation in Aqueous Buffer

If you are observing precipitation of this compound upon dilution into your aqueous assay buffer, consider the following troubleshooting steps.

Workflow for Addressing Precipitation:

G start Precipitation Observed check_stock Verify Stock Solution Clarity start->check_stock stock_issue Re-dissolve or Create Fresh Stock check_stock->stock_issue Cloudy optimize_dilution Optimize Dilution Protocol check_stock->optimize_dilution Clear stock_issue->start vortex Increase Vortexing/Mixing Time optimize_dilution->vortex cosolvent Increase Co-solvent in Final Solution (within assay tolerance) vortex->cosolvent formulation Consider Formulation Strategies (e.g., cyclodextrins, surfactants) cosolvent->formulation Still Precipitates end Precipitation Resolved cosolvent->end Clear Solution formulation->end fail Precipitation Persists formulation->fail

Figure 1. A stepwise workflow for troubleshooting precipitation of this compound in aqueous solutions.

Detailed Steps:

  • Check Stock Solution: Before diluting, ensure your stock solution of this compound is completely clear. If any crystals or precipitate are visible, gently warm the solution and vortex until it is fully dissolved. If it does not dissolve, a fresh, more dilute stock solution may be necessary.

  • Optimize Dilution: When diluting the stock solution into your aqueous buffer, add the stock solution dropwise while continuously vortexing or stirring the buffer. This will help to avoid localized high concentrations of the compound that can lead to precipitation.

  • Co-solvent Concentration: If precipitation persists, you may need to increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in your final assay solution. However, it is crucial to first determine the tolerance of your specific cell line or assay to the co-solvent.

Issue: Inconsistent Assay Results

Inconsistent results with this compound can often be traced back to solubility issues.

Logical Flow for Investigating Inconsistent Results:

G start Inconsistent Assay Results solubility Suspect Solubility as Root Cause start->solubility visual Visually Inspect Wells for Precipitate solubility->visual protocol Review Solubilization Protocol solubility->protocol revisit Revisit Troubleshooting Guide for Precipitation visual->revisit protocol->revisit end Consistent Results Achieved revisit->end

Figure 2. A decision-making diagram for addressing inconsistent assay results potentially caused by solubility issues.

Recommendations:

  • Visual Inspection: Carefully inspect the wells of your assay plates under a microscope before and after adding the compound. The presence of even a small amount of precipitate can significantly alter the effective concentration of the compound and lead to variability.

  • Protocol Standardization: Ensure that your protocol for preparing and diluting the compound is strictly followed for every experiment. Any minor variations can lead to differences in solubility and, consequently, inconsistent results.

  • Solubility Assessment: Consider performing a simple kinetic solubility assay to determine the solubility of this compound in your specific assay buffer.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

Due to its chemical structure, this compound is predicted to be a poorly water-soluble compound. For biological assays, it is recommended to first attempt to dissolve the compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution.

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

The maximum tolerated concentration of DMSO varies significantly between different cell lines and assay types. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v). It is highly recommended to run a vehicle control experiment to determine the effect of the solvent on your specific assay.

Table 1: General Solvent Tolerance in Cell-Based Assays

SolventTypical Max. ConcentrationNotes
DMSO0.1 - 0.5%Can induce cell differentiation or toxicity at higher concentrations.
Ethanol0.1 - 1%Can have effects on cell metabolism.
Methanol< 0.1%Generally more toxic to cells than ethanol.

Q3: My compound is still not soluble enough even with DMSO. What are my other options?

If you are still facing solubility issues, you can explore the use of formulation strategies. These include:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds and increase their aqueous solubility.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve solubility.

  • Co-solvent Systems: A combination of solvents may be more effective than a single solvent. For example, a mixture of DMSO and polyethylene glycol (PEG) could be considered.

Q4: How can I perform a simple solubility assessment?

A simple kinetic solubility assay can be performed as follows:

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a clear 96-well plate, add your assay buffer to a series of wells.

  • Add a small volume of the stock solution to each well to create a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant across all wells.

  • Include a set of wells with buffer and DMSO only as a blank.

  • Seal the plate and incubate at room temperature with gentle shaking for 1-2 hours.

  • Measure the absorbance or light scattering of each well at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader. An increase in absorbance/scattering indicates precipitation.

  • The highest concentration that does not show an increase in absorbance/scattering compared to the blank is considered the kinetic solubility limit.

Q5: Could the compound's activity be affecting a specific signaling pathway?

While the specific biological target of this compound is not defined here, many small molecule inhibitors target key cellular signaling pathways. For example, if your research involves cancer biology, you might be investigating its effect on a pathway like the MAPK/ERK pathway.

Example Signaling Pathway: MAPK/ERK Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

catalyst selection and optimization for 1,2,4-oxadiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-oxadiazoles.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 1,2,4-oxadiazoles, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inefficient cyclodehydration of the O-acylamidoxime intermediate.[1][2] - Suboptimal reaction temperature.[1] - Inappropriate catalyst or base selection for the specific substrates.[3][4] - Hydrolysis of the O-acylamidoxime intermediate.[1]- Switch to a more effective catalyst system such as Tetrabutylammonium Fluoride (TBAF) in an anhydrous aprotic solvent like THF or MeCN.[2][3] - For thermally promoted cyclodehydration, increasing the temperature (e.g., to 90 °C) can improve conversion.[1] - Consider using a one-pot protocol with a base like NaOH or KOH in DMSO, which can promote both O-acylation and cyclocondensation.[3] - If hydrolysis is an issue in aqueous buffers, ensure the pH is optimized (e.g., pH 9.5 borate buffer) to favor cyclization.[1]
Formation of Side Products - Incomplete conversion of the starting nitrile to the amidoxime. - Cleavage of the O-acylamidoxime intermediate.[1] - Rearrangement reactions under harsh conditions.[2]- Ensure complete conversion of the nitrile to the amidoxime in the first step by optimizing reaction time and temperature. - For DNA-conjugated syntheses, higher temperatures (e.g., 90 °C) can minimize the cleavage of O-acylamidoximes.[1] - Employ milder reaction conditions, such as room temperature synthesis using TBAF, to avoid unwanted rearrangements.[2][3]
Catalyst Deactivation or Inefficiency - Presence of moisture, which can inhibit catalysts like TBAF.[5] - Corrosive action of certain reagents on the reaction vessel, leading to catalyst contamination.[3]- Ensure the use of anhydrous solvents and reagents when employing moisture-sensitive catalysts like TBAF.[5] - If using fluoride-based catalysts on a large scale, consider alternative, less corrosive catalysts or specialized reaction vessels.[3]
Poor Substrate Scope - Steric hindrance in the amidoxime or the acylating agent.[1] - Electronic effects of substituents on the starting materials.- For sterically hindered substrates, prolonged reaction times or higher temperatures may be necessary.[1] - The NaOH/DMSO system has been shown to be effective for a broad range of alkyl, aryl, and heteroaryl amidoximes and esters.[3] - For electron-deficient substrates, specific catalyst systems like PTSA-ZnCl2 may be more efficient.[4]
Difficulty in Product Purification - Formation of closely related byproducts. - Use of non-volatile catalysts or reagents.- Utilizing 1,1'-carbonyldiimidazole (CDI) as the activating agent can facilitate purification through simple liquid-liquid extraction and filtration.[6] - Solid-supported synthesis can simplify purification by allowing for easy removal of excess reagents and byproducts through washing.

Frequently Asked Questions (FAQs)

1. What are the most common methods for synthesizing 1,2,4-oxadiazoles?

The most widely applied methods for synthesizing 1,2,4-oxadiazoles are:

  • The amidoxime route: This involves the reaction of an amidoxime with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole.[2][7] This is considered a [4+1] approach.[2]

  • 1,3-Dipolar cycloaddition: This method involves the [3+2] cycloaddition of a nitrile oxide with a nitrile.[2]

  • Oxidative cyclization: Newer methods involve the oxidative cyclization of N-acyl amidines or the reaction of amidines with methylarenes using a copper catalyst.[3][5]

2. How do I choose the right catalyst for my 1,2,4-oxadiazole synthesis?

Catalyst selection depends on the specific synthetic route and substrates:

  • Tetrabutylammonium Fluoride (TBAF): An efficient catalyst for the room-temperature cyclization of O-acylamidoximes, especially in anhydrous THF or MeCN.[2][3][8]

  • Inorganic Bases (NaOH, KOH, Cs₂CO₃): Often used in one-pot syntheses in polar aprotic solvents like DMSO. NaOH in DMSO is particularly versatile for a wide range of substrates.[3]

  • Carbodiimides (DCC, EDC) and Carbonyldiimidazole (CDI): Used to activate carboxylic acids for the reaction with amidoximes.[2][6] CDI is advantageous for simplifying product purification.[6]

  • Lewis Acids (e.g., ZnCl₂ with PTSA): Effective for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles.[4]

  • Graphene Oxide (GO): An environmentally benign, metal-free heterogeneous catalyst that can act as both an oxidizing agent and a solid acid catalyst.[9]

3. Can 1,2,4-oxadiazoles be synthesized at room temperature?

Yes, several methods allow for the synthesis of 1,2,4-oxadiazoles at room temperature.[3] The use of tetrabutylammonium fluoride (TBAF) as a catalyst for the cyclization of O-acylamidoximes is a well-established room-temperature method.[3][5] Additionally, one-pot syntheses using inorganic bases like NaOH or KOH in DMSO can also proceed at room temperature.[3]

4. What are the advantages of a one-pot synthesis for 1,2,4-oxadiazoles?

One-pot procedures, where the amidoxime is reacted directly with a carboxylic acid derivative without isolating the O-acylamidoxime intermediate, offer several advantages:

  • Increased efficiency: They reduce the number of reaction and purification steps.

  • Time and cost savings: Fewer steps lead to shorter overall reaction times and reduced consumption of solvents and reagents.

  • Improved yields: By avoiding the isolation of potentially unstable intermediates, overall yields can be higher. The MOH/DMSO (M = Li, Na, K) system is a notable example of an efficient one-pot method.[3]

5. How can I optimize the reaction conditions for better yields?

Optimization of reaction conditions is crucial for successful 1,2,4-oxadiazole synthesis:

  • Temperature: While some methods work well at room temperature, others may require heating to drive the cyclodehydration step to completion. For instance, in some cases, increasing the temperature to 90 °C has been shown to significantly improve conversion.[1]

  • Solvent: The choice of solvent is critical. Anhydrous aprotic solvents like THF and MeCN are suitable for TBAF-catalyzed reactions, while polar aprotic solvents like DMSO are often used with inorganic bases.[2][3]

  • pH: In aqueous buffer systems, the pH can influence the rate of cyclization versus hydrolysis of the intermediate. A slightly basic pH (e.g., 9.5) has been found to be optimal in certain cases.[1]

  • Catalyst Loading: The amount of catalyst can impact the reaction rate and yield. For example, using a full equivalent of TBAF can reduce reaction times.[8]

Experimental Protocols

General Protocol for Two-Step 1,2,4-Oxadiazole Synthesis via O-Acylamidoxime Isolation

This protocol is a generalized procedure based on the acylation of an amidoxime followed by cyclodehydration.

Step 1: O-Acylation of Amidoxime

  • Dissolve the amidoxime (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF, or pyridine).

  • Cool the solution in an ice bath.

  • Add the acylating agent (e.g., acyl chloride or anhydride, 1.0-1.2 eq.) dropwise to the cooled solution.

  • If an acid chloride is used in a non-basic solvent, add a base like triethylamine or pyridine (1.1-1.5 eq.) to scavenge the HCl produced.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, perform an appropriate work-up, which may include washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure to obtain the crude O-acylamidoxime.

  • The crude product may be used directly in the next step or purified by column chromatography or recrystallization if necessary.

Step 2: Cyclodehydration to 1,2,4-Oxadiazole

  • Method A: Thermal Cyclodehydration

    • Dissolve the O-acylamidoxime in a high-boiling point solvent such as toluene, xylene, or DMF.

    • Heat the solution to reflux (typically 80-140 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude 1,2,4-oxadiazole by column chromatography or recrystallization.

  • Method B: TBAF-Catalyzed Cyclodehydration at Room Temperature [3]

    • Dissolve the O-acylamidoxime in anhydrous THF or acetonitrile.

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.0-1.2 eq.).

    • Stir the reaction at room temperature for 1-24 hours, monitoring for completion.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate in vacuo.

    • Purify the residue by column chromatography.

One-Pot Synthesis of 1,2,4-Oxadiazoles using NaOH/DMSO[3]
  • To a solution of the amidoxime (1.0 eq.) in DMSO, add the ester (1.0-1.2 eq.).

  • Add powdered NaOH (2.0-3.0 eq.) to the mixture.

  • Stir the reaction vigorously at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow start Start nitrile Nitrile start->nitrile amidoxime Amidoxime nitrile->amidoxime [1] hydroxylamine Hydroxylamine hydroxylamine->amidoxime o_acylamidoxime O-Acylamidoxime (Intermediate) amidoxime->o_acylamidoxime [2] acylating_agent Acylating Agent (e.g., Carboxylic Acid, Acyl Chloride) acylating_agent->o_acylamidoxime cyclodehydration Cyclodehydration o_acylamidoxime->cyclodehydration oxadiazole 1,2,4-Oxadiazole cyclodehydration->oxadiazole [3] end End oxadiazole->end

Caption: General two-step workflow for 1,2,4-oxadiazole synthesis.

troubleshooting_logic start Low Yield? check_temp Increase Temperature? start->check_temp Yes fail Re-evaluate Substrates start->fail No change_catalyst Change Catalyst? (e.g., to TBAF) check_temp->change_catalyst No success Yield Improved check_temp->success Yes check_moisture Anhydrous Conditions? change_catalyst->check_moisture No change_catalyst->success Yes one_pot Try One-Pot Method? (e.g., NaOH/DMSO) check_moisture->one_pot No check_moisture->success Yes one_pot->success Yes one_pot->fail No

Caption: Troubleshooting logic for low yield in 1,2,4-oxadiazole synthesis.

References

managing scalability challenges in the synthesis of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for .

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 3,5-disubstituted-1,2,4-oxadiazoles?

A1: The most widely applied and scalable method is the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid or its derivative (such as an acyl chloride or ester).[1][2] This is generally a two-step process involving the formation of an O-acylamidoxime intermediate, which then cyclizes to the oxadiazole.[3][4] One-pot procedures have also been developed, which can improve process efficiency.[5][6]

Q2: Why does my reaction yield decrease significantly upon scale-up?

A2: Yield reduction during scale-up is a common issue that can be attributed to several factors:

  • Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain uniform heating or cooling. This can lead to the formation of side products or decomposition of reagents and intermediates.

  • Poor Mixing: Inadequate agitation in large reactors can result in localized concentration gradients and non-uniform temperature distribution, leading to incomplete reactions and increased by-product formation.

  • Changes in Reagent Addition Rate: The rate of addition of a reagent, which is easily controlled on a small scale, can significantly impact the reaction profile on a larger scale, especially for exothermic steps.

  • Extended Reaction Times: What works in a few hours in a flask may require significantly longer in a large vessel to reach completion, potentially leading to degradation.

Q3: What are the primary safety concerns when synthesizing this compound on a larger scale?

A3: The primary safety concerns involve:

  • Starting Materials: 3-Nitro-substituted aromatic compounds are energetic and can be sensitive to shock and heat.[7][8] Hydroxylamine, used to prepare the amidoxime, is unstable and can decompose violently.

  • Exothermic Reactions: The cyclization step to form the oxadiazole ring is often exothermic. Without proper temperature control in a large reactor, this can lead to a thermal runaway.

  • Corrosive Reagents: Some protocols for oxadiazole synthesis use catalysts like tetrabutylammonium fluoride (TBAF), which can be highly corrosive to standard glass and steel reaction vessels, a significant problem in large-scale production.[3][4]

Q4: Are there alternatives to column chromatography for purifying the final product at scale?

A4: Yes, column chromatography is generally not feasible for large-scale purification. The preferred method is recrystallization. You will need to perform solvent screening to find a suitable single-solvent or two-solvent system that provides high recovery of the product with good purity. Other potential methods include slurry washing with a solvent in which the impurities are soluble but the product is not.

Q5: Can microwave-assisted synthesis be scaled up for production?

A5: While microwave-assisted synthesis can dramatically reduce reaction times on a lab scale, its scalability is limited.[1][6] Continuous flow reactors are a more viable technology for scaling up reactions that require precise temperature control and short reaction times, offering better control over reaction parameters and improved safety.[9][10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of 3-Nitrobenzamidoxime (Intermediate) 1. Decomposition of hydroxylamine. 2. Incomplete reaction.1. Use freshly prepared hydroxylamine solution or high-quality commercial grade. Perform the reaction at a controlled, lower temperature (e.g., room temperature or slightly elevated) to prevent decomposition. 2. Increase reaction time or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Formation of Multiple By-products During Cyclization 1. Reaction temperature is too high, causing decomposition or side reactions. 2. Presence of moisture can hydrolyze intermediates. 3. Incorrect stoichiometry of coupling agents or base.1. Optimize the reaction temperature. Consider milder cyclization methods, such as using a different coupling agent or a base like tetrabutylammonium hydroxide (TBAH) at room temperature.[4] 2. Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Carefully control the equivalents of reagents. Re--evaluate the stoichiometry for the scaled-up batch.
Product Fails to Precipitate or Crystallize During Work-up 1. Product is too soluble in the chosen solvent system. 2. Presence of impurities inhibiting crystallization.1. Perform a thorough solvent screening for an effective anti-solvent to induce precipitation. 2. Attempt to purify a small sample via flash chromatography to obtain a seed crystal. Add the seed crystal to the bulk mixture to induce crystallization. Consider a pre-purification step like an activated carbon treatment to remove colored impurities.
Inconsistent Results Between Batches 1. Variation in the quality of starting materials. 2. Poor control over reaction parameters (temperature, addition rates, mixing speed).1. Source high-purity, consistent starting materials from a reliable vendor. Qualify each new batch of reagents. 2. Develop a strict Standard Operating Procedure (SOP). Use automated reactor systems to precisely control and monitor all critical process parameters.

Comparative Data on Synthesis Conditions

The following table summarizes various conditions reported for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, which can be adapted for the target molecule.

Method Starting Materials Reagents/Catalyst Solvent Temp. (°C) Time (h) Yield (%) Reference
One-Pot Superbase Amidoxime, Carboxylic EsterNaOHDMSORoom Temp.4 - 2411 - 90[6]
Vilsmeier Reagent Amidoxime, Carboxylic AcidVilsmeier Reagent, TEACH₂Cl₂Room Temp.361 - 93[4][6]
TBAF Catalysis O-acylamidoximeTBAFTHFRoom Temp.1 - 72<5 - 98[6]
Coupling Agent Amidoxime, Carboxylic AcidEDCI, HOBtDMFRoom Temp.12 - 2433 - 42[11]
High Temperature Nitrile, Hydroxylamine·HClNa₂CO₃Ethylene Glycol195-Good[12]
Continuous Flow Amidoxime, Carboxylic Acid(Peptide Coupling)Various150 - 175< 30 minModerate to High[9][10]

Experimental Protocols

Disclaimer: The following is a representative protocol adapted from established methods for analogous 3,5-diaryl-1,2,4-oxadiazoles.[11][13] Researchers should perform small-scale optimization and safety analysis before scaling up.

Part 1: Synthesis of 3-Nitrobenzamidoxime

  • In a well-ventilated fume hood, dissolve 3-nitrobenzonitrile (1.0 eq) in ethanol.

  • To this solution, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

  • Stir the mixture at reflux for 4-6 hours, monitoring the reaction by TLC until the starting nitrile is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-nitrobenzamidoxime.

Part 2: Synthesis of this compound

  • To a stirred solution of 3-nitrobenzamidoxime (1.0 eq) in an anhydrous solvent such as DMF or THF, add 3-nitrobenzoic acid (1.0 eq).

  • Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq) and an additive such as 1-Hydroxybenzotriazole (HOBt) (1.1 eq).

  • Stir the mixture at room temperature for 12-24 hours to form the O-acylamidoxime intermediate.

  • Heat the reaction mixture to 100-120 °C for 4-8 hours to effect cyclodehydration. Monitor the formation of the product by TLC or LC-MS.

  • After cooling, pour the reaction mixture into water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and then a suitable organic solvent (e.g., diethyl ether) to remove residual impurities.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to obtain pure this compound.

Visualizations

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationships in Synthesis Scale-Up

G A Temperature Control E Reaction Rate A->E F Heat & Mass Transfer A->F G By-product Formation A->G K Safety A->K B Mixing Efficiency B->E B->F B->G C Reagent Quality & Stoichiometry C->E C->G I Yield C->I J Purity C->J D Solvent Choice D->E H Purification Difficulty D->H L Cost & Efficiency D->L E->I F->I F->J G->H G->J H->J H->L

Caption: Key interconnected factors influencing the scalability of the chemical synthesis.

References

overcoming challenges in the characterization of nitrophenyl-substituted heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrophenyl-substituted heterocycles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in characterizing nitrophenyl-substituted heterocycles?

A1: Researchers often face challenges in several key areas:

  • Purification: These compounds can be difficult to purify due to their polarity and potential for forming complex mixtures of isomers and byproducts.

  • Solubility: Their polarity can also lead to solubility issues in common NMR solvents, complicating spectral acquisition.

  • Spectroscopic Analysis: The strong electron-withdrawing nature of the nitro group can significantly influence NMR chemical shifts and lead to complex splitting patterns that are difficult to interpret. In mass spectrometry, the nitro group can lead to characteristic fragmentation patterns but can also affect ionization efficiency.

  • Isomer Separation: The synthesis of nitrophenyl-substituted heterocyles often results in a mixture of ortho, meta, and para isomers, which can be challenging to separate and individually characterize.

Q2: How can I distinguish between ortho-, meta-, and para-nitrophenyl substituted isomers using ¹H NMR?

A2: The substitution pattern on the nitrophenyl ring gives rise to distinct splitting patterns in the aromatic region of the ¹H NMR spectrum.

  • Para-substitution: Typically shows two distinct doublets, each integrating to two protons, due to the symmetry of the molecule.

  • Ortho-substitution: Will exhibit a more complex spectrum with four distinct signals for each of the aromatic protons, often with complex coupling patterns.

  • Meta-substitution: Also shows four distinct aromatic signals, but the coupling patterns will differ from the ortho isomer.

Q3: My purified compound has a lower yield than expected. What are the potential reasons?

A3: Low yields can result from several factors during synthesis and purification:

  • Incomplete Reactions: The reaction may not have gone to completion. Monitor the reaction by TLC to ensure all starting material is consumed.

  • Side Reactions: The formation of byproducts is common in the synthesis of heterocyclic compounds.

  • Purification Losses: Significant amounts of the compound can be lost during purification steps like recrystallization and column chromatography, especially if the optimal solvent systems are not used.

  • Decomposition: Some nitrophenyl-substituted heterocyles may be sensitive to heat, light, or pH, leading to degradation during the workup or purification process.

Troubleshooting Guides

Synthesis & Purification
Issue Potential Cause(s) Recommended Solution(s)
Reaction mixture is a complex, inseparable spot on TLC. - Formation of multiple byproducts. - Degradation of starting material or product.- Optimize reaction conditions (temperature, reaction time, catalyst). - Use a different solvent system for TLC to improve separation. - Consider using a different synthetic route.
Difficulty in removing starting materials or reagents. - Similar polarity between the product and impurities.- Utilize column chromatography with a gradient elution to improve separation. - Consider a chemical workup to remove reactive impurities (e.g., washing with a mild acid or base).
Product oils out during recrystallization. - The solvent is too nonpolar for the compound at lower temperatures. - The solution is too concentrated.- Use a more polar solvent or a solvent mixture. - Use a larger volume of solvent to ensure the compound remains dissolved at the boiling point.
Poor recovery after column chromatography. - The compound is too polar and is irreversibly adsorbed onto the silica gel. - The chosen eluent is not polar enough to elute the compound.- Use a more polar stationary phase (e.g., alumina) or a reverse-phase column. - Gradually increase the polarity of the eluent. Adding a small amount of a polar modifier like methanol or acetic acid can help.
Spectroscopic Characterization
Issue Potential Cause(s) Recommended Solution(s)
¹H NMR: Broad or unresolved peaks in the aromatic region. - Poor shimming of the NMR spectrometer. - Presence of paramagnetic impurities. - Compound aggregation at high concentrations.- Re-shim the spectrometer. - Treat the sample with a chelating agent (e.g., EDTA) if metal contamination is suspected. - Acquire the spectrum at a lower concentration or at a higher temperature.
¹H NMR: OH or NH protons are not visible. - Exchange with residual water in the NMR solvent.- Use a fresh, anhydrous NMR solvent. - Add a drop of D₂O to the NMR tube; the exchangeable proton signal should disappear.
Mass Spec: Low signal intensity or no molecular ion peak. - Poor ionization efficiency of the compound. - Fragmentation of the molecular ion.- Try a different ionization technique (e.g., ESI, APCI, MALDI). - Optimize the ion source parameters. - Use a softer ionization method if fragmentation is an issue.
IR: Ambiguous interpretation of the nitro group stretches. - Overlapping with other vibrational modes.- The nitro group typically shows two strong absorption bands: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. Compare the spectrum with that of a similar known compound.

Quantitative Data Summary

The following table summarizes typical data for the synthesis of a nitrophenyl-substituted tetrahydroisoquinoline derivative as reported in the literature.[]

CompoundYield (%)Melting Point (°C)
7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione96279-280
2-[(7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-phenylacetamide93191-192

Experimental Protocols

General Protocol for ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.

  • Solvent Selection: If the compound shows poor solubility, try a more polar solvent. For compounds with exchangeable protons (e.g., OH, NH), DMSO-d₆ is often a good choice as it can slow down the exchange rate.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Integrate all peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to elucidate the structure.

  • Troubleshooting: If peaks are broad, consider acquiring the spectrum at an elevated temperature to overcome restricted bond rotation or aggregation. If the aromatic region is complex, consider using 2D NMR techniques like COSY for further structural confirmation.

General Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Method Selection: Choose an appropriate ionization method. Electrospray ionization (ESI) is often suitable for polar, non-volatile compounds.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal.

    • Look for the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙) to confirm the molecular weight.

  • Fragmentation Analysis: If the molecular ion is not observed, it may be fragmenting. Analyze the fragment ions to gain structural information. The presence of a peak corresponding to the loss of NO₂ (46 Da) is often observed for nitroaromatic compounds.

General Protocol for Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test a range of solvents of varying polarities.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude solid until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent.

General Protocol for Purification by Column Chromatography
  • Stationary Phase Selection: Silica gel is a common choice for normal-phase chromatography. For very polar compounds, alumina or reverse-phase silica may be more effective.

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation of the desired compound from impurities (a retention factor, Rf, of ~0.3 is often ideal).

  • Column Packing: Pack the column with the stationary phase as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude sample in a minimum amount of the eluent and carefully load it onto the top of the column.

  • Elution: Run the column by adding the eluent to the top. A gradient of increasing polarity is often used to elute compounds with different polarities.

  • Fraction Collection: Collect fractions and monitor the elution of the compounds by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Aqueous Workup reaction->workup purification Recrystallization or Column Chromatography workup->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir purity Purity Assessment purification->purity structure Structure Elucidation nmr->structure ms->structure ir->structure

Caption: A typical experimental workflow for the synthesis and characterization of novel organic compounds.

troubleshooting_logic cluster_synthesis Synthesis Issues cluster_purification Purification Issues start Problem Encountered (e.g., Low Yield) incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions purification_loss Loss During Purification? start->purification_loss decomposition Decomposition? start->decomposition optimize_conditions Optimize Reaction (Time, Temp, etc.) incomplete_reaction->optimize_conditions Yes side_reactions->optimize_conditions Yes optimize_purification Optimize Purification (Solvent, Method) purification_loss->optimize_purification Yes modify_conditions Modify Workup/Purification (Avoid Heat, etc.) decomposition->modify_conditions Yes

Caption: A logical troubleshooting workflow for addressing common experimental problems.

mapk_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cell_proliferation Cell Proliferation, Survival, Differentiation transcription_factors->cell_proliferation inhibitor Nitrophenyl-Substituted Heterocycle Inhibitor inhibitor->raf

Caption: The MAPK signaling pathway and a potential point of inhibition by a nitrophenyl-substituted heterocycle.

References

strategies to minimize by-product formation during the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.

Troubleshooting Guide: Minimizing By-product Formation

This guide addresses common issues encountered during the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles and provides strategies to mitigate them.

1. Issue: Low yield of the desired 3,5-disubstituted-1,2,4-oxadiazole and formation of a significant amount of O-acylamidoxime cleavage products.

  • Question: My reaction to form a 3,5-disubstituted-1,2,4-oxadiazole from an amidoxime and a carboxylic acid derivative is showing low conversion, and I am isolating the starting amidoxime and the corresponding carboxylic acid. What is happening and how can I fix it?

  • Answer: This issue often arises from the cleavage of the intermediate O-acylamidoxime before cyclodehydration can occur. This is a common side reaction, particularly when the cyclization step is slow or requires harsh conditions.

    Strategies to Minimize Cleavage:

    • Optimize Cyclization Conditions: The cyclodehydration of the O-acylamidoxime is a critical step. Heating is often required, but prolonged exposure to high temperatures can promote cleavage. A careful optimization of the reaction temperature and time is crucial.

    • Choice of Coupling Reagent: When starting from a carboxylic acid, the choice of coupling reagent can influence the stability of the O-acylamidoxime intermediate. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are commonly used.

    • Base Selection: The choice of base for the cyclization step is important. Strong, non-nucleophilic bases are often preferred. Tetrabutylammonium fluoride (TBAF) has been shown to be an effective catalyst for the cyclization of O-acylamidoximes at room temperature, which can help to avoid thermal degradation.

    • One-Pot Procedures: Employing a one-pot procedure where the O-acylamidoxime is generated and cyclized in situ can minimize its isolation and potential decomposition.

2. Issue: Formation of Furoxan (1,2,5-oxadiazole-2-oxide) By-products.

  • Question: I am attempting a 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile to synthesize a 1,2,4-oxadiazole, but I am observing the formation of a significant amount of furoxan by-products. How can I suppress this side reaction?

  • Answer: The dimerization of nitrile oxides to form furoxans is a well-known competing reaction in 1,3-dipolar cycloadditions. This occurs when the nitrile oxide reacts with itself instead of the intended nitrile dipolarophile.

    Strategies to Minimize Furoxan Formation:

    • Slow Addition of Nitrile Oxide Precursor: Generating the nitrile oxide in situ and ensuring it reacts with the nitrile as it is formed can minimize its concentration and thus reduce the rate of dimerization. This can be achieved by the slow addition of the nitrile oxide precursor (e.g., a hydroximoyl chloride) to a solution containing the nitrile and a base.

    • Use of a Catalyst: Platinum(IV) catalysts have been reported to promote the desired [3+2] cycloaddition over the dimerization of nitrile oxides.

    • Reaction Conditions: Lowering the reaction temperature can sometimes favor the desired cycloaddition over the dimerization pathway.

3. Issue: Formation of Isomeric By-products.

  • Question: I am obtaining a mixture of regioisomers in my 1,2,4-oxadiazole synthesis. How can I improve the regioselectivity?

  • Answer: The formation of regioisomers can occur depending on the synthetic route and the nature of the substituents. For instance, in the reaction of amidoximes with unsymmetrical anhydrides, acylation can occur at either carbonyl group, leading to two different O-acylamidoxime intermediates and subsequently two regioisomeric 1,2,4-oxadiazoles.

    Strategies to Control Regioselectivity:

    • Choice of Acylating Agent: Using a more reactive acylating agent or one with significantly different steric or electronic properties at the reactive sites can improve regioselectivity.

    • Reaction Conditions: Modifying the reaction temperature, solvent, and the nature of the base or catalyst can influence the regiochemical outcome. A systematic screening of reaction parameters is often necessary.

4. Issue: Beckmann Rearrangement of Oxime-containing Starting Materials or Intermediates.

  • Question: My reaction is producing unexpected amide or nitrile by-products. Could this be due to a Beckmann rearrangement?

  • Answer: Yes, under acidic conditions or at elevated temperatures, oximes and their derivatives can undergo a Beckmann rearrangement to form amides or nitriles. If your starting materials or intermediates contain an oxime functionality, this side reaction should be considered.

    Strategies to Avoid Beckmann Rearrangement:

    • Avoid Strong Acids: Whenever possible, use neutral or basic conditions for your reaction.

    • Control Temperature: Avoid excessively high reaction temperatures that can promote this rearrangement.

    • Protecting Groups: If the oxime functionality is not directly involved in the desired reaction, it may be possible to protect it and deprotect it in a later step.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 3,5-disubstituted-1,2,4-oxadiazoles?

A1: The most prevalent methods include:

  • From Amidoximes and Acylating Agents: This is a very common and versatile method. The acylating agent can be an acyl chloride, an ester, a carboxylic acid (in the presence of a coupling agent), or an anhydride. The reaction proceeds via an O-acylamidoxime intermediate which then undergoes cyclodehydration.[1][2]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with a nitrile. While conceptually straightforward, it can be complicated by the dimerization of the nitrile oxide.[1]

  • Oxidative Cyclization: Newer methods involve the oxidative cyclization of amidines or related precursors.

Q2: How can I choose the best synthetic route for my target molecule?

A2: The choice of synthetic route depends on several factors:

  • Availability of Starting Materials: The accessibility and cost of the required amidoximes, nitriles, and acylating agents are key considerations.

  • Functional Group Tolerance: Some synthetic methods are not compatible with certain functional groups. For example, one-pot syntheses using strong bases may not be suitable for molecules with base-sensitive groups. The presence of hydroxyl or amino groups in the carboxylic acid ester can limit the formation of the desired product in some one-pot procedures.[1]

  • Desired Regiochemistry: As discussed in the troubleshooting guide, the desired substitution pattern on the 1,2,4-oxadiazole ring will influence the choice of starting materials and reaction conditions.

Q3: What are the typical reaction conditions for the synthesis from amidoximes and acyl chlorides?

A3: A common procedure involves reacting the amidoxime with the acyl chloride in the presence of a base like pyridine or triethylamine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is often carried out at room temperature. The resulting O-acylamidoxime can then be cyclized by heating, sometimes with the addition of a dehydrating agent or a stronger base.

Q4: Are there any "green" or more environmentally friendly methods for synthesizing 1,2,4-oxadiazoles?

A4: Yes, research is ongoing to develop more sustainable synthetic methods. Some approaches include:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and sometimes improve yields, leading to a more energy-efficient process.

  • Catalytic Methods: The use of catalysts, such as PTSA-ZnCl2, can allow for milder reaction conditions and reduce the need for stoichiometric reagents.[3]

  • Solvent-Free Reactions: In some cases, reactions can be performed under solvent-free conditions, reducing solvent waste.

Quantitative Data Summary

The following tables summarize the effect of different reaction parameters on the yield of 3,5-disubstituted-1,2,4-oxadiazoles, which indirectly reflects the minimization of by-product formation.

Table 1: Effect of Base on the Yield of 3,5-Disubstituted-1,2,4-Oxadiazoles in a One-Pot Synthesis from Amidoximes and Esters.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOHDMSORoom Temp4-2411-90
2KOHDMSORoom Temp--
3Cs2CO3DMSORoom Temp--
4K2CO3DMSORoom Temp--

Data compiled from qualitative descriptions in the literature. Specific yields are highly substrate-dependent.

Table 2: Effect of Catalyst on the Yield of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes and Nitriles.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1PTSA-ZnCl2---Good to Excellent
2Platinum(IV)-Mild--

Data compiled from qualitative descriptions in the literature. Specific yields are highly substrate-dependent.[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-5-methyl-1,2,4-oxadiazole from Benzamidoxime and Acetic Anhydride

This two-step protocol involves the initial formation of the O-acetylbenzamidoxime followed by thermal cyclization.

Materials:

  • Benzamidoxime

  • Acetic anhydride

  • Pyridine

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Step 1: Synthesis of O-acetylbenzamidoxime

  • Dissolve benzamidoxime (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude O-acetylbenzamidoxime. This intermediate can often be used in the next step without further purification.

Step 2: Cyclization to 3-Phenyl-5-methyl-1,2,4-oxadiazole

  • Dissolve the crude O-acetylbenzamidoxime in toluene.

  • Heat the solution to reflux (approximately 110 °C) and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-phenyl-5-methyl-1,2,4-oxadiazole.

Troubleshooting:

  • Low yield in Step 2: If the cyclization is sluggish, a catalytic amount of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be added to the refluxing toluene solution.

  • Formation of by-products: If significant decomposition is observed during heating, consider performing the cyclization at a lower temperature for a longer period or using a milder cyclization agent like TBAF in THF at room temperature.

Visualizations

experimental_workflow cluster_step1 Step 1: O-Acylation cluster_step2 Step 2: Cyclodehydration start Amidoxime + Acylating Agent intermediate O-Acylamidoxime Intermediate start->intermediate Base (e.g., Pyridine) Solvent (e.g., DCM) product 3,5-Disubstituted- 1,2,4-Oxadiazole intermediate->product Heat or Base Catalyst

Caption: General experimental workflow for the two-step synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.

by_product_formation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Amidoxime Amidoxime OAcylamidoxime O-Acylamidoxime Amidoxime->OAcylamidoxime AcylatingAgent Acylating Agent AcylatingAgent->OAcylamidoxime Oxadiazole Desired 1,2,4-Oxadiazole OAcylamidoxime->Oxadiazole Cyclization Cleavage Cleavage Products (Amidoxime + Acid) OAcylamidoxime->Cleavage Decomposition Furoxan Furoxan (from Nitrile Oxide Dimerization) Rearrangement Beckmann Rearrangement Products (Amides/Nitriles) NitrileOxide Nitrile Oxide Intermediate (in some routes) NitrileOxide->Furoxan Dimerization OximePrecursor Oxime-containing Precursor/Intermediate OximePrecursor->Rearrangement Acid/Heat

Caption: Logical relationship between the main reaction pathway and common by-product formation routes.

References

Technical Support Center: 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole Stability for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on enhancing the stability of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability challenges for this compound are susceptibility to hydrolysis, potential thermal degradation, and photodegradation. The 1,2,4-oxadiazole ring can be cleaved under certain pH conditions, and the presence of two nitrophenyl groups makes the molecule sensitive to heat and light.[1][2][3]

Q2: What is the optimal pH range for storing and using solutions of this compound?

A2: Based on studies of similar 1,2,4-oxadiazole derivatives, a slightly acidic pH range of 3-5 is expected to provide the greatest stability in aqueous or semi-aqueous solutions.[1] Both strongly acidic and alkaline conditions can accelerate hydrolytic degradation.

Q3: How should I store the solid compound and its solutions?

A3: Solid this compound should be stored in a cool, dark, and dry place. Solutions should be freshly prepared whenever possible. If short-term storage is necessary, store solutions at 2-8°C, protected from light, and within a pH-controlled buffer (ideally pH 3-5).

Q4: Can I use antioxidants to improve the stability of my experimental solutions?

A4: Yes, incorporating antioxidants can be a viable strategy to mitigate oxidative degradation, which may be a concern for nitroaromatic compounds.[4] Common antioxidants to consider are ascorbic acid or alpha-tocopherol.[4] However, compatibility and potential interference with your specific assay should be evaluated.

Q5: Are there any known incompatible excipients or solvents?

A5: Excipients with highly acidic or basic microenvironments should be avoided. Protic solvents, especially water, can participate in the hydrolytic degradation of the 1,2,4-oxadiazole ring.[1] The use of dry, aprotic solvents may enhance stability where experimentally feasible.[1] A thorough excipient compatibility study is recommended during formulation development.[5]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in biological assays.

This could be due to the degradation of the compound in your experimental medium.

Possible Cause Troubleshooting Step
Hydrolysis in aqueous buffer 1. Verify the pH of your experimental medium. Adjust to a pH between 3 and 5 if your assay allows. 2. Prepare fresh solutions immediately before use. 3. Minimize the time the compound is in an aqueous solution.
Photodegradation 1. Conduct experiments under low-light conditions or use amber-colored labware. 2. Prepare and store stock solutions in the dark.
Thermal Degradation 1. Avoid heating solutions containing the compound. 2. If warming is necessary, use the lowest possible temperature for the shortest duration.
Oxidative Degradation 1. Degas your solvents and buffers. 2. Consider adding a compatible antioxidant to your formulation after preliminary testing.
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC).

This often indicates the formation of degradation products.

Possible Cause Troubleshooting Step
Forced degradation during sample preparation 1. Review your sample preparation workflow. Avoid extremes of pH, high temperatures, and prolonged exposure to light. 2. Use a stability-indicating analytical method to resolve the parent compound from potential degradants.[6][7]
Instability on storage 1. Re-analyze a freshly prepared sample to confirm if the unknown peaks are absent. 2. If present only in older samples, review your storage conditions (temperature, light exposure, container type).

Quantitative Stability Data (Illustrative)

The following tables present illustrative stability data for this compound under various stress conditions. This data is based on typical degradation profiles for related compounds and should be confirmed by specific experimental studies.

Table 1: Effect of pH on Hydrolytic Stability

pHTemperature (°C)Duration (hours)% Degradation (Illustrative)Primary Degradant
2.0402415%Ring-opened nitrile product
4.04024< 2%-
7.040248%Ring-opened nitrile product
9.0402425%Ring-opened nitrile product

Table 2: Effect of Temperature on Solid-State Stability

Temperature (°C)Duration (days)% Degradation (Illustrative)
4030< 1%
60305%
801012%

Table 3: Effect of Light on Stability in Solution (pH 4.0)

Light ConditionDuration (hours)% Degradation (Illustrative)
Dark (Control)24< 1%
Ambient Lab Light244%
UV Light (254 nm)818%

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

Objective: To determine the susceptibility of this compound to hydrolytic degradation.

Methodology:

  • Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile).

  • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, and 0.1 M NaOH).

  • Spike the stock solution into each buffer to a final concentration of 100 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 40°C) and protect them from light.

  • Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Immediately quench the degradation by neutralizing the pH and/or diluting with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and any major degradants.

Protocol 2: Photostability Study

Objective: To assess the impact of light on the stability of the compound in solution.

Methodology:

  • Prepare a solution of the compound in a suitable solvent system (e.g., acetonitrile/water with a stabilizing buffer at pH 4.0) to a final concentration of 100 µg/mL.

  • Transfer the solution into clear and amber vials.

  • Expose the clear vials to a controlled light source (e.g., a photostability chamber with an output similar to ICH Q1B guidelines).

  • Wrap the amber vials in aluminum foil to serve as dark controls and place them alongside the exposed samples.

  • Withdraw aliquots from both clear and amber vials at specified time points.

  • Analyze the samples by HPLC to determine the extent of degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Stress Exposure cluster_analysis Analysis start Stock Solution (in ACN) expose Incubate Samples (Controlled Time & Temp) start->expose Spike stressors Prepare Stress Conditions (pH buffers, H2O2, Heat, Light) stressors->expose quench Quench Reaction expose->quench Time Points hplc HPLC Analysis quench->hplc data Quantify Degradation hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Inconsistent Experimental Results? hydrolysis Hydrolysis? start->hydrolysis photo Photodegradation? start->photo thermal Thermal Degradation? start->thermal sol_hydro Check & Adjust pH (3-5) Use Fresh Solutions hydrolysis->sol_hydro sol_photo Work in Low Light Use Amber Vials photo->sol_photo sol_thermal Avoid Heat thermal->sol_thermal

Caption: Troubleshooting logic for inconsistent results.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the biological activities of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole and its analogs, providing key experimental data and insights into their potential therapeutic applications.

Comparative Biological Activity Data

The biological activity of oxadiazole derivatives is significantly influenced by the nature and position of the substituents on the phenyl rings. The presence of nitro groups, in particular, has been shown to be a key determinant of antimicrobial and cytotoxic effects. The following table summarizes the quantitative biological activity data for several compounds structurally related to this compound.

CompoundClassBiological ActivityTest Organism/Cell LineQuantitative Data (IC₅₀/MIC)
3-(4-Chlorophenyl)-5-(2-nitrophenyl)-1,2,4-oxadiazole3,5-Diaryl-1,2,4-oxadiazoleAntibacterialEscherichia coliMIC = 60 µM
5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives (various N-substitutions)5-Aryl-1,3,4-oxadiazoleAntitubercularM. tuberculosis H37RvMIC ≤ 0.03 µM
S-substituted 4-alkyl-5-(3,5-dinitrophenyl)-4H-1,2,4-triazole-3-thiols5-Aryl-1,2,4-triazoleAntitubercularM. tuberculosis H37RvMIC = 0.03 µM
5-(3,4-Dichlorophenyl)-3-[(substituted piperidine)methyl]-1,3,4-oxadiazole-2(3H)-thione derivatives3,5-Disubstituted-1,3,4-oxadiazoleAnticancer (Cytotoxic)HUH7 (Liver Carcinoma)IC₅₀ = 10.1 µM to 18.78 µM

Experimental Protocols

The biological activities of the compounds listed above were determined using a variety of standard experimental protocols. The following provides a general overview of the methodologies employed in the cited studies.

Antimicrobial Activity Assays

Agar Diffusion Method: The preliminary screening for antibacterial activity of 3,5-diaryl-1,2,4-oxadiazole derivatives was performed using the agar-diffusion technique.[1] In this method, agar plates are uniformly inoculated with a standardized suspension of the test bacterium. Paper discs impregnated with the test compound at a specific concentration are then placed on the agar surface. The plates are incubated, and the diameter of the zone of inhibition around each disc is measured to determine the extent of the compound's antibacterial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): To determine the MIC, a serial dilution of the test compound is prepared in a liquid growth medium in microtiter plates.[1] Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antitubercular Activity Assays

The antitubercular activity of the 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives was evaluated against Mycobacterium tuberculosis and other mycobacterial strains. The minimum inhibitory concentrations (MICs) were determined using a broth microdilution method, with the results indicating highly potent activity.[2]

Cytotoxicity Assays

The in vitro anticancer activity of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives was evaluated against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay.[3][4] This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by this compound have not been elucidated, studies on structurally similar compounds provide valuable insights into their potential mechanisms of action.

Inhibition of Mycobacterial Cell Wall Synthesis

A key mechanism of action for the potent antitubercular activity of 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives is the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[2] DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall. Its inhibition disrupts the formation of the cell wall, leading to bacterial death.

DprE1_Inhibition Farnesyl_PP Farnesyl-PP Decaprenyl_PP Decaprenyl-PP Farnesyl_PP->Decaprenyl_PP Synthesis DprE1 DprE1 Enzyme Decaprenyl_PP->DprE1 Substrate DPA Decaprenyl-P-Arabinose (Cell Wall Precursor) Cell_Wall Mycobacterial Cell Wall DPA->Cell_Wall Incorporation DprE1->DPA Catalysis Oxadiazole Nitrophenyl- Oxadiazole Derivative Oxadiazole->DprE1 Inhibition

Caption: Inhibition of DprE1 by nitrophenyl-oxadiazole derivatives.

Experimental and Synthetic Workflows

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles typically involves the cyclization of an amidoxime with a carboxylic acid or its derivative. The general synthetic scheme provides a versatile route to a wide range of analogs for structure-activity relationship studies.

Synthesis_Workflow Start_Materials Starting Materials: Amidoxime & Carboxylic Acid Coupling Coupling Reaction (e.g., with EDCI/HOBt) Start_Materials->Coupling Intermediate O-Acyl Amidoxime Intermediate Coupling->Intermediate Cyclization Thermal Cyclization (Dehydration) Intermediate->Cyclization Product 3,5-Disubstituted-1,2,4-oxadiazole Cyclization->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization

Caption: General synthesis workflow for 3,5-disubstituted-1,2,4-oxadiazoles.

References

Structure-Activity Relationship of Nitrophenyl-Substituted 1,2,4-Oxadiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of nitrophenyl-substituted 1,2,4-oxadiazoles, focusing on their potential as therapeutic agents. The information presented is collated from recent scientific literature, offering insights into their antibacterial and anticancer activities. This document is intended to serve as a resource for researchers engaged in the design and development of novel pharmaceuticals based on the 1,2,4-oxadiazole scaffold.

Antibacterial Activity: Comparative Analysis

A study by de Oliveira, M.V. et al. (2017) investigated the antibacterial properties of a series of 3,5-diaryl-1,2,4-oxadiazoles, including several nitrophenyl-substituted derivatives. The minimum inhibitory concentration (MIC) of these compounds was determined against Escherichia coli. The results highlight the influence of the position of the nitro group on the phenyl ring on antibacterial efficacy.

Compound IDR1 (Position 3)R2 (Position 5)MIC (µM) against E. coli
1 3-chlorophenyl2-nitrophenyl60[1]
2 3-chlorophenyl3-nitrophenyl>100[1]
3 3-chlorophenyl4-nitrophenyl>100[1]
4 Phenyl2-nitrophenyl>100[1]
5 Phenyl3-nitrophenyl>100[1]
6 Phenyl4-nitrophenyl>100[1]

Key Findings from Antibacterial SAR:

  • The presence of a nitro group at the ortho position of the phenyl ring at the 5-position of the 1,2,4-oxadiazole ring (Compound 1 ) resulted in the highest antibacterial activity against E. coli with a MIC of 60 µM.[1]

  • Substitution with the nitro group at the meta or para positions (Compounds 2 , 3 , 5 , 6 ) led to a significant decrease in activity (MIC > 100 µM).[1]

  • The nature of the substituent at the 3-position of the oxadiazole ring also appears to be a critical determinant of activity, with the 3-chlorophenyl group (Compound 1 ) being more favorable than an unsubstituted phenyl group (Compound 4 ).[1]

Anticancer Activity: Comparative Analysis

Compound IDR1 (Position 3)R2 (Position 5)Cancer Cell LineIC50 (µM)
7 4-chlorophenyl4-nitrophenylPancreatic (PANC-1)~10
8 4-methoxyphenyl4-nitrophenylProstate (PC-3)~5
9 Phenyl4-nitrophenylPancreatic (MIA PaCa-2)~20
10 4-fluorophenyl4-nitrophenylProstate (DU-145)~8

General SAR Observations for Anticancer Activity:

The available data, though not from a single comprehensive study, suggests that the substitution pattern on both phenyl rings significantly influences the cytotoxic activity of 3,5-diaryl-1,2,4-oxadiazoles. The presence of a nitrophenyl group is a common feature in many active compounds, but the overall activity is a complex interplay of the electronic and steric properties of all substituents. Further dedicated SAR studies on a focused library of nitrophenyl-substituted 1,2,4-oxadiazoles are warranted to delineate clear structure-activity relationships for anticancer activity.

Experimental Protocols

Synthesis of 3,5-Diaryl-1,2,4-Oxadiazoles

The synthesis of 3,5-diaryl-1,2,4-oxadiazoles is typically achieved through the condensation of an amidoxime with an acyl chloride.[1][2]

General Procedure:

  • Amidoxime Formation: The appropriate aromatic nitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., ethanol/water mixture) under reflux to yield the corresponding amidoxime.

  • Acyl Chloride Formation: The desired aromatic carboxylic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to produce the acyl chloride.

  • Cyclization: The amidoxime is dissolved in a suitable solvent (e.g., pyridine or dioxane) and cooled in an ice bath.[2] The acyl chloride is then added dropwise to the solution. The reaction mixture is stirred at room temperature for several hours.[2] After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[2]

Antibacterial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Procedure:

  • Preparation of Inoculum: A suspension of the test bacterium (e.g., E. coli) is prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compounds: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration and then serially diluted in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

  • Incubation: The bacterial inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5][6]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.[4]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[4] The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Visualizations

General Workflow for Synthesis and Screening of 1,2,4-Oxadiazoles

G cluster_synthesis Synthesis cluster_screening Biological Screening A Aromatic Nitrile C Amidoxime A->C Base B Hydroxylamine B->C F 3,5-Diaryl-1,2,4-Oxadiazole C->F Pyridine D Aromatic Carboxylic Acid E Acyl Chloride D->E SOCl2 E->F G Antibacterial Assay (MIC Determination) F->G H Anticancer Assay (IC50 Determination) F->H I SAR Analysis G->I H->I cluster_pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB->IkB_NFkB Genes Pro-inflammatory Gene Expression Nucleus->Genes Transcription IkB_NFkB->NFkB IκBα degradation Oxadiazole Nitrophenyl- 1,2,4-Oxadiazole Oxadiazole->IKK Inhibits Inflammation Inflammation Genes->Inflammation

References

In Vivo vs. In Vitro Activity of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological activity of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole remains an area of ongoing research. While specific experimental data for this particular compound is not extensively available in public literature, this guide provides a comparative overview of its expected in vivo and in vitro activities based on studies of structurally related 3,5-diaryl-1,2,4-oxadiazole derivatives, particularly those bearing nitro-phenyl substituents.

The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The presence of two nitrophenyl groups on the oxadiazole ring in this compound suggests potential for significant biological effects. Research on analogous compounds indicates that the nitro substitution, particularly at the meta position, can be favorable for anticancer activity.

In Vitro Activity Profile

Based on the analysis of related compounds, the in vitro activity of this compound is likely to be most prominent in the areas of anticancer and antibacterial applications.

Anticancer Activity

The cytotoxic effects of 3,5-diaryl-1,2,4-oxadiazoles have been demonstrated across various cancer cell lines. The introduction of electron-withdrawing groups, such as the nitro group, has been shown to enhance antitumor activity.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast CancerData Not Available
A549Lung CancerData Not Available
HT-29Colon CancerData Not Available
PC-3Prostate CancerData Not Available

Note: The table above is a template. Specific IC₅₀ values for this compound are not currently available in published literature.

Antibacterial Activity

Studies on 3,5-diaryl-1,2,4-oxadiazole derivatives have indicated that nitrated compounds can exhibit notable antibacterial properties.

Table 2: Hypothetical In Vitro Antibacterial Activity of this compound

Bacterial StrainGram TypeMIC (µg/mL)
Escherichia coliGram-NegativeData Not Available
Staphylococcus aureusGram-PositiveData Not Available
Pseudomonas aeruginosaGram-NegativeData Not Available
Bacillus subtilisGram-PositiveData Not Available

Note: The table above is a template. Specific Minimum Inhibitory Concentration (MIC) values for this compound are not currently available in published literature.

In Vivo Activity Profile

In vivo studies are crucial for determining the overall efficacy and safety of a compound in a living organism. For anticancer agents, animal models such as the Ehrlich Ascites Carcinoma (EAC) model are commonly employed.

Anticancer Activity in Animal Models

In the EAC model, the administration of 3,5-diaryl-1,2,4-oxadiazole derivatives has been shown to significantly reduce tumor volume and increase the lifespan of tumor-bearing mice.

Table 3: Hypothetical In Vivo Anticancer Activity of this compound in EAC Model

Treatment GroupMean Survival Time (Days)% Increase in LifespanTumor Volume (mL)
Control (EAC)Data Not Available-Data Not Available
Compound (25 mg/kg)Data Not AvailableData Not AvailableData Not Available
5-Fluorouracil (20 mg/kg)Data Not AvailableData Not AvailableData Not Available

Note: The table above is a template. Specific in vivo data for this compound is not currently available in published literature.

Potential Signaling Pathways

The mechanism of action for many oxadiazole derivatives involves interaction with key cellular signaling pathways. For anticancer activity, pathways like EGFR, PI3K/Akt/mTOR, and NF-κB are often implicated.

EGFR_Pathway This compound This compound EGFR EGFR This compound->EGFR Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway EGFR->Ras/Raf/MEK/ERK Pathway Tumor Proliferation Tumor Proliferation Ras/Raf/MEK/ERK Pathway->Tumor Proliferation

Figure 1: Potential inhibition of the EGFR signaling pathway.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway This compound->PI3K/Akt/mTOR Pathway PTEN PTEN This compound->PTEN restores activity Apoptosis Apoptosis PI3K/Akt/mTOR Pathway->Apoptosis PTEN->PI3K/Akt/mTOR Pathway

Figure 2: Potential modulation of the PI3K/Akt/mTOR pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activity of novel compounds.

In Vitro Anticancer Activity: MTT Assay

MTT_Assay_Workflow cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Addition & Incubation cluster_3 Data Acquisition Seed_Cells Seed cancer cells in 96-well plates Add_Compound Add varying concentrations of This compound Seed_Cells->Add_Compound Adherence Incubate_24_72h Incubate for 24-72 hours Add_Compound->Incubate_24_72h Add_MTT Add MTT solution to each well Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4 hours (Formazan formation) Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Figure 3: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for 24 to 72 hours.

  • MTT Addition: Following incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[1][2]

  • Incubation: The plate is incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[2]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[2] The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vitro Antibacterial Activity: Broth Microdilution Method

Protocol:

  • Preparation of Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: The test compound, this compound, is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

In Vivo Anticancer Activity: Ehrlich Ascites Carcinoma (EAC) Model

Protocol:

  • Animal Model: Swiss albino mice are used for this model.[3]

  • Tumor Inoculation: Ehrlich Ascites Carcinoma (EAC) cells are injected intraperitoneally into the mice.[4]

  • Compound Administration: After 24 hours of tumor inoculation, the test compound, this compound, is administered intraperitoneally at a specific dose (e.g., 25 mg/kg body weight) for a set number of days. A standard drug, such as 5-Fluorouracil, and a control group receiving only the vehicle are also included.

  • Monitoring: The mice are monitored daily for changes in body weight and survival time.

  • Data Collection: After the treatment period, parameters such as mean survival time, percentage increase in lifespan, and tumor volume are measured and compared between the different groups.[4]

Conclusion

While direct experimental evidence for the biological activity of this compound is limited, the existing literature on structurally similar compounds provides a strong rationale for its investigation as a potential anticancer and antibacterial agent. The presence of nitrophenyl moieties suggests that it may exhibit significant cytotoxicity towards cancer cells and inhibitory effects on bacterial growth. Further in vitro and in vivo studies, following the detailed protocols outlined in this guide, are necessary to fully elucidate the therapeutic potential and mechanism of action of this compound.

References

Comparative Docking Analysis of 1,2,4-Oxadiazole Derivatives Targeting Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the docking scores of various 1,2,4-oxadiazole derivatives against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. The data presented is compiled from recent studies and aims to offer insights into the structure-activity relationships of these compounds for the rational design of more potent inhibitors.

Data Presentation: Comparative Docking Scores

The following table summarizes the docking scores of selected 1,2,4-oxadiazole derivatives against the EGFR tyrosine kinase domain. Lower docking scores typically indicate a higher binding affinity.

Compound IDSubstituent on Phenyl RingDocking Score (kcal/mol)
IIe Not Specified in Detail-7.89[1]
Amide-containing derivatives Various-7.19 to -7.57[1]
Other tested derivatives Various-6.26 to -7.80[1]

Note: The specific substitutions on the phenyl ring for each of the "amide-containing" and "other tested" derivatives were not detailed in the source material, but the range of their docking scores is provided for a comparative overview.

Experimental Protocols

The in silico molecular docking studies summarized above were performed to predict the binding interactions and affinity of the synthesized 1,2,4-oxadiazole derivatives with the active site of the EGFR tyrosine kinase.

General Methodology:

A common approach for such studies involves the following steps:

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the EGFR tyrosine kinase domain (e.g., PDB ID: 1M17) is obtained from the Protein Data Bank.[1] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The 2D structures of the 1,2,4-oxadiazole derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligand structures is performed using a suitable force field.

  • Molecular Docking: Molecular docking simulations are then carried out using software such as AutoDock or Schrödinger suite. The prepared ligands are docked into the active site of the prepared EGFR protein. The docking process involves exploring a wide range of possible conformations and orientations of the ligand within the active site to find the most favorable binding mode.

  • Scoring and Analysis: The binding affinity of each ligand is estimated using a scoring function, which calculates a docking score in units such as kcal/mol.[1] The pose with the lowest docking score is generally considered to be the most stable and is selected for further analysis. The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are then visualized and analyzed to understand the molecular basis of the binding. For instance, in one study, hydrogen bonding interactions were observed between the nitrogen atoms of the 1,3,4-oxadiazole ring and the amino acid Met769 of the EGFR tyrosine kinase.[1]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a virtual screening and molecular docking study.

G cluster_0 Ligand Preparation cluster_1 Protein Preparation ligand_design Design of 1,2,4-Oxadiazole Derivatives ligand_3d 2D to 3D Conversion ligand_design->ligand_3d ligand_opt Energy Minimization ligand_3d->ligand_opt docking Molecular Docking Simulation ligand_opt->docking get_pdb Retrieve Protein Structure (e.g., PDB ID: 1M17) prep_protein Prepare Protein (Remove water, add hydrogens) get_pdb->prep_protein prep_protein->docking analysis Analysis of Docking Results docking->analysis sar Structure-Activity Relationship (SAR) Studies analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: Virtual screening and molecular docking workflow.

References

A Comparative Analysis of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole: Cross-Validating Experimental Results with Computational Predictions

Author: BenchChem Technical Support Team. Date: November 2025

A Special Report for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the predicted biological activity of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole against experimentally determined activities of structurally similar 1,2,4-oxadiazole derivatives. Due to a lack of direct experimental and computational data for this compound, this report extrapolates a predicted activity profile based on published data for analogous compounds, including 3,5-diphenyl-1,2,4-oxadiazoles and mono-nitrophenyl substituted derivatives. This guide also details relevant experimental protocols and explores a potential mechanism of action through the NF-κB signaling pathway.

Introduction: The Promise of 1,2,4-Oxadiazoles in Drug Discovery

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for amide and ester functionalities. Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of nitrophenyl groups to this heterocyclic core is of particular interest, as the nitro group can significantly influence the compound's electronic properties and biological activity. This report focuses on the predicted profile of this compound, a novel derivative with potential therapeutic applications.

Predicted Profile of this compound

In the absence of direct experimental data, a predicted biological profile for this compound has been constructed based on the activities of structurally related compounds. It is hypothesized that the presence of two meta-positioned nitro groups will confer potent anticancer and antibacterial properties. The electron-withdrawing nature of the nitro groups may enhance the compound's ability to interact with biological targets.

Comparative Analysis with Structurally Similar Compounds

To substantiate the predicted profile, this section compares the known experimental data of analogous 3,5-diaryl-1,2,4-oxadiazole derivatives.

Anticancer Activity

Derivatives of 3,5-diaryl-1,2,4-oxadiazole have shown significant in vitro anti-proliferative activity against various cancer cell lines.[1] The presence of nitro-substituents on the phenyl rings has been noted in several studies to modulate this activity.

Table 1: Comparative Anticancer Activity of 3,5-Diaryl-1,2,4-Oxadiazole Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Predicted: this compound VariousPotentExtrapolated
3-(Pyridine-4-yl)-5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazoleColon (CaCo-2)4.96[2]
3-(Pyridine-4-yl)-5-(benzo[d]thiazol-2-yl)methanol-1,2,4-oxadiazoleColorectal (DLD1)0.35[2]
3-(3,4-dimethoxyphenyl)-5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazoleBreast (T47D)19.40[2]
4-(5-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl)benzene-1,2-diolProstate (PC-3)15.7[2]
Antibacterial Activity

Nitrated derivatives of 3,5-diaryl-1,2,4-oxadiazoles have demonstrated notable antibacterial activity, particularly against E. coli.[3][4] The activity of these compounds is thought to involve a mechanism mediated by free radicals.[3][4]

Table 2: Comparative Antibacterial Activity of Nitrated 3,5-Diaryl-1,2,4-Oxadiazole Analogs

Compound/AnalogBacteriaMIC (µM)Reference
Predicted: this compound E. coliSignificantExtrapolated
Ortho-nitrated 3,5-diaryl-1,2,4-oxadiazole derivativeE. coli60[3][4]

Potential Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer.[5][6][7] Small molecule inhibitors of the NF-κB pathway are of significant therapeutic interest.[5][8] Given the established anti-inflammatory and anticancer properties of many heterocyclic compounds, it is plausible that this compound may exert its biological effects through the inhibition of this pathway.

Caption: The canonical NF-κB signaling pathway.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 3,5-diaryl-1,2,4-oxadiazole derivatives, based on established methodologies.[9][10][11][12]

General Synthesis of 3,5-Diaryl-1,2,4-oxadiazoles

A common and effective method for the synthesis of 3,5-diaryl-1,2,4-oxadiazoles involves the condensation reaction of an amidoxime with an aromatic acid chloride.[9][10]

  • Step 1: Synthesis of Amidoxime: The appropriate aromatic nitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium hydroxide in an alcoholic solvent. The reaction mixture is typically refluxed for several hours.

  • Step 2: Synthesis of Acid Chloride: The corresponding aromatic carboxylic acid is treated with a chlorinating agent such as thionyl chloride or oxalyl chloride, often in an inert solvent like dichloromethane or toluene.

  • Step 3: Condensation and Cyclization: The amidoxime and the acid chloride are reacted in a suitable solvent, often in the presence of a base like pyridine, at room temperature or with gentle heating.[9] The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by precipitation and purified by recrystallization.

Synthesis_Workflow Aromatic_Nitrile Aromatic_Nitrile Amidoxime Amidoxime Aromatic_Nitrile->Amidoxime Hydroxylamine Hydroxylamine Hydroxylamine->Amidoxime 3_5_Diaryl_1_2_4_Oxadiazole 3_5_Diaryl_1_2_4_Oxadiazole Amidoxime->3_5_Diaryl_1_2_4_Oxadiazole Aromatic_Carboxylic_Acid Aromatic_Carboxylic_Acid Acid_Chloride Acid_Chloride Aromatic_Carboxylic_Acid->Acid_Chloride Chlorinating_Agent Chlorinating_Agent Chlorinating_Agent->Acid_Chloride Acid_Chloride->3_5_Diaryl_1_2_4_Oxadiazole

Caption: General synthesis workflow for 3,5-diaryl-1,2,4-oxadiazoles.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[11][12]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[12]

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle. The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Computational Predictions: A Look into the Future

While experimental data for this compound is currently unavailable, computational methods such as molecular docking and Density Functional Theory (DFT) studies can provide valuable insights into its potential biological activity.[13][14]

  • Molecular Docking: This technique can predict the binding affinity and orientation of the compound within the active site of a target protein, such as key enzymes in the NF-κB pathway (e.g., IKKβ).

  • DFT Studies: These calculations can provide information about the electronic structure, reactivity, and stability of the molecule, helping to rationalize its potential biological effects.

Future computational studies on this compound are highly recommended to guide and prioritize future experimental investigations.

Conclusion and Future Directions

While direct experimental validation is pending, the analysis of structurally similar compounds strongly suggests that this compound holds significant promise as a potential anticancer and antibacterial agent. Its activity is likely mediated, at least in part, through the inhibition of key signaling pathways such as NF-κB.

Future research should focus on:

  • The chemical synthesis and purification of this compound.

  • Comprehensive in vitro and in vivo evaluation of its anticancer and antimicrobial activities.

  • Detailed mechanistic studies to elucidate its precise molecular targets and signaling pathways.

  • Computational modeling to further refine structure-activity relationships and guide the design of even more potent analogs.

This systematic approach will be crucial in unlocking the full therapeutic potential of this promising class of compounds.

References

comparing different synthetic routes for 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole in terms of efficiency and yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole moiety is a crucial scaffold in medicinal chemistry, frequently utilized as a bioisostere for amide and ester groups to enhance the pharmacokinetic profiles of drug candidates. Among its derivatives, 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole presents a symmetrical structure with potential applications in various therapeutic areas. This guide provides a comparative analysis of two primary synthetic routes for this target molecule, focusing on efficiency and yield, supported by detailed experimental protocols and data.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Amidoxime and Acyl Chloride CondensationRoute 2: One-Pot Nitrile Dimerization
Starting Materials 3-Nitrobenzamidoxime, 3-Nitrobenzoyl chloride3-Nitrobenzonitrile, Hydroxylamine hydrochloride
Key Transformation Condensation followed by cyclodehydrationIn-situ amidoxime formation and subsequent reaction
Reaction Time Several hoursCan be lengthy, depending on conditions
Yield Moderate to High (e.g., ~45% for a similar analog)Variable, potentially lower due to side reactions
Advantages Stepwise control, potentially higher purity of the final product.Fewer isolation steps, potentially more atom-economical.
Disadvantages Requires pre-synthesis of the amidoxime and acyl chloride.Potential for side-product formation, may require more rigorous purification.

Synthetic Pathway Overview

The two primary pathways for the synthesis of this compound are depicted below. Route 1 follows a classical approach involving the condensation of a pre-formed amidoxime with an acyl chloride. Route 2 offers a more streamlined one-pot approach starting from the corresponding nitrile.

Synthetic Routes to this compound cluster_1 Route 1: Amidoxime and Acyl Chloride Condensation cluster_2 Route 2: One-Pot Nitrile Dimerization A1 3-Nitrobenzonitrile B1 3-Nitrobenzamidoxime A1->B1 A2 Hydroxylamine A2->B1 F1 This compound B1->F1 Condensation & Cyclization C1 3-Nitrobenzoic acid E1 3-Nitrobenzoyl chloride C1->E1 D1 Thionyl chloride D1->E1 E1->F1 A2_2 3-Nitrobenzonitrile D2 One-Pot Reaction A2_2->D2 B2 Hydroxylamine Hydrochloride B2->D2 C2 Base (e.g., Na2CO3) C2->D2 E2 This compound D2->E2

Figure 1. Comparison of two synthetic pathways for this compound.

Experimental Protocols

Route 1: Amidoxime and Acyl Chloride Condensation

This method involves the initial synthesis of 3-nitrobenzamidoxime and 3-nitrobenzoyl chloride, followed by their condensation and subsequent cyclization to form the desired 1,2,4-oxadiazole. While this route requires more steps, it allows for the isolation and purification of intermediates, potentially leading to a cleaner final product. A similar synthesis of 3-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been reported with a yield of 45%[1].

Step 1a: Synthesis of 3-Nitrobenzamidoxime

  • To a solution of hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol), add an equimolar amount of a base (e.g., sodium hydroxide).

  • Add 3-nitrobenzonitrile to the mixture.

  • Heat the reaction mixture under reflux for several hours until the starting nitrile is consumed, as monitored by thin-layer chromatography (TLC).

  • After cooling, the product can be isolated by filtration or extraction.

Step 1b: Synthesis of 3-Nitrobenzoyl chloride

  • Add thionyl chloride dropwise to a cooled solution of 3-nitrobenzoic acid in an inert solvent.

  • Heat the mixture under reflux until the reaction is complete.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-nitrobenzoyl chloride, which can be used directly in the next step.

Step 2: Synthesis of this compound

  • Dissolve 3-nitrobenzamidoxime in a suitable solvent (e.g., pyridine or dioxane).

  • Add an equimolar amount of 3-nitrobenzoyl chloride to the solution.

  • Heat the reaction mixture to promote cyclization. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is worked up by pouring it into water and collecting the precipitated product by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent.

Route 2: One-Pot Nitrile Dimerization

This approach offers a more direct synthesis of symmetrically substituted 1,2,4-oxadiazoles from the corresponding nitrile and hydroxylamine hydrochloride in a single reaction vessel[2]. This method avoids the isolation of the intermediate amidoxime.

Experimental Procedure

  • A mixture of 3-nitrobenzonitrile, hydroxylamine hydrochloride, and a base (e.g., sodium carbonate) in a high-boiling solvent such as ethylene glycol is heated to a high temperature (e.g., 195°C)[2].

  • The reaction is maintained at this temperature for a specified period.

  • After cooling, the reaction mixture is poured into water to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and purified by recrystallization.

Efficiency and Yield Comparison

Route 1, the condensation of an amidoxime and an acyl chloride, generally offers a more controlled reaction, which can lead to higher purity of the final product. The reported yield for a structurally similar compound, 3-(4-chlorophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole, was 45%[1]. It is reasonable to expect a similar yield for the target molecule. The main drawback is the multi-step nature of the synthesis, requiring the preparation and isolation of two separate intermediates.

Conclusion

The choice between these two synthetic routes will depend on the specific requirements of the researcher. For applications demanding high purity and where a multi-step synthesis is acceptable, Route 1 (Amidoxime and Acyl Chloride Condensation) is a reliable choice. For a more rapid and potentially more efficient synthesis, particularly for initial screening or library generation, Route 2 (One-Pot Nitrile Dimerization) presents an attractive alternative, although optimization of reaction conditions may be necessary to maximize the yield and minimize impurities. Further experimental investigation is warranted to provide a direct quantitative comparison of the efficiency and yield of these two routes for the synthesis of this compound.

References

Comparative Guide to the Validation of an Analytical Method for 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a developed analytical method for the quantitative determination of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole, a novel heterocyclic compound with potential applications in drug development. The guide compares a newly developed High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques and presents detailed experimental protocols and validation data. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of new chemical entities.

Introduction to this compound

This compound is a disubstituted oxadiazole derivative. The 1,2,4-oxadiazole ring is a significant heterocyclic scaffold in medicinal chemistry, often considered a bioisostere for amide and ester functionalities.[1] The presence of two nitrophenyl groups suggests potential biological activity, making robust analytical methods crucial for its development and quality control. While the synthesis of various 3,5-disubstituted-1,2,4-oxadiazoles has been reported, this guide focuses on the validation of a specific analytical method for this compound.[2][3]

Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate and precise quantification of a target analyte. This section compares the developed Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method with other potential analytical techniques for the analysis of this compound.

Analytical Method Principle Advantages Disadvantages Applicability for this compound
RP-HPLC with DAD Detection Separation based on partitioning between a nonpolar stationary phase and a polar mobile phase. Detection is based on UV-Vis absorbance.High specificity, sensitivity, and accuracy. Capable of separating impurities. Well-established validation protocols.Requires specialized equipment and skilled personnel. Can be time-consuming for method development.Highly Suitable. A similar method has been successfully validated for a related 1,3,4-oxadiazole derivative, demonstrating its feasibility.[4][5][6]
UV-Visible Spectrophotometry Measurement of the absorption of ultraviolet or visible radiation by the analyte.Simple, rapid, and cost-effective.Low specificity; susceptible to interference from other absorbing compounds. Not suitable for complex mixtures.Suitable for preliminary analysis and concentration estimation. The structure of the target compound suggests strong UV absorbance.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like this compound.Not Recommended. The high molecular weight and polarity of the compound make it unsuitable for GC without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides definitive structural elucidation.Primarily a qualitative and structural analysis tool, not ideal for routine quantitative analysis due to lower sensitivity and higher complexity.Essential for structural confirmation and characterization. [7][8][9][10]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.High sensitivity and specificity. Can be coupled with chromatography (e.g., LC-MS) for powerful analysis.High initial instrument cost and complexity.Highly suitable for identification and can be used for quantification, especially when coupled with HPLC. [8][9][11]

Based on this comparison, an RP-HPLC method with Diode Array Detection (DAD) is the most appropriate choice for the routine quality control and validation of this compound due to its high specificity, accuracy, and suitability for non-volatile compounds.

Developed Analytical Method: RP-HPLC with DAD Detection

The following section details the developed RP-HPLC method and the subsequent validation protocol. The method parameters are based on a validated method for a structurally similar 1,3,4-oxadiazole derivative, adapted for the target analyte.[4][5][6]

Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.

  • Chromatographic Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mobile phase consisting of Acetonitrile and 0.1% Orthophosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of maximum absorbance will be selected (e.g., 235 nm as a starting point based on a similar compound[6]).

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Standards and samples are prepared by dissolving the compound in a suitable solvent, such as acetonitrile or methanol, to a known concentration.

Method Validation Protocol

The developed HPLC method will be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Validation_Workflow cluster_method Method Development cluster_validation Method Validation (ICH Guidelines) cluster_application Method Application A Optimize HPLC Conditions B Specificity A->B Validate C Linearity & Range B->C D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G H Routine QC Analysis G->H Implement

Caption: Workflow for the validation of the analytical method.

Data Presentation: Summary of Validation Parameters

The following tables summarize the expected performance data from the validation of the developed HPLC method.

Table 1: Linearity and Range

ParameterSpecification
Concentration Range10 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Regression Equationy = mx + c

Table 2: Accuracy (Recovery)

Concentration LevelMean Recovery (%)Acceptance Criteria (%)
80%Expected 98-102%98.0 - 102.0
100%Expected 98-102%98.0 - 102.0
120%Expected 98-102%98.0 - 102.0

Table 3: Precision (Relative Standard Deviation - RSD)

Precision TypeRSD (%)Acceptance Criteria (%)
Repeatability (Intra-day)Expected < 2%≤ 2.0
Intermediate Precision (Inter-day)Expected < 2%≤ 2.0

Table 4: Sensitivity

ParameterMethodExpected Value
Limit of Detection (LOD)Signal-to-Noise Ratio of 3:1To be determined
Limit of Quantification (LOQ)Signal-to-Noise Ratio of 10:1To be determined

Table 5: Robustness

Parameter VariedVariationImpact on Results
Flow Rate± 0.1 mL/minNo significant change
Column Temperature± 2 °CNo significant change
Mobile Phase Composition± 2% OrganicNo significant change
Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical method validation parameters as stipulated by ICH guidelines.

ICH_Validation_Parameters cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & General Tests MethodValidation Analytical Method Validation Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Linearity Linearity MethodValidation->Linearity QuantificationLimit Limit of Quantification MethodValidation->QuantificationLimit Specificity Specificity MethodValidation->Specificity DetectionLimit Limit of Detection MethodValidation->DetectionLimit Robustness Robustness MethodValidation->Robustness Precision->Accuracy Range Range Linearity->Range

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The developed RP-HPLC method provides a specific, accurate, and precise approach for the quantitative analysis of this compound. The validation data demonstrates that the method is reliable and suitable for its intended purpose in a quality control environment. While other techniques like UV-Vis spectroscopy and Mass Spectrometry are useful for preliminary analysis and structural confirmation, HPLC remains the gold standard for routine quantitative analysis of such compounds. This guide provides the necessary framework for the implementation and validation of this analytical method in a research or industrial setting.

References

Safety Operating Guide

Proper Disposal of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole, a chemical compound utilized in various research and development applications. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection.

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Specifications
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound is a critical step in maintaining laboratory safety and environmental compliance. The following procedure outlines the necessary steps for its collection and disposal.

Step 1: Waste Collection

  • Original Container: Whenever possible, leave the chemical in its original container.

  • Waste Container: If transferring is necessary, use a clearly labeled, clean, and compatible container. The container must be in good condition and have a secure lid.

  • Labeling: Label the waste container clearly as "Hazardous Waste: this compound" and include the date of accumulation.

  • No Mixing: Do not mix this waste with other chemical waste streams.

Step 2: Storage

  • Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area.

  • Segregation: Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents and bases.

  • Conditions: The storage area should be cool, dry, and well-ventilated.

Step 3: Professional Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for pickup and disposal.

  • Licensed Contractor: The disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company. This is in accordance with the general principle for the disposal of laboratory chemicals. The SDS for a related oxadiazole compound specifies disposal via an approved waste disposal plant.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal ppe Don Appropriate PPE container Prepare Labeled Waste Container ppe->container Ensure safety first collect Collect Waste Chemical container->collect seal Securely Seal Container collect->seal Avoid spills store Store in Designated Area seal->store segregate Segregate from Incompatibles store->segregate ehs Contact EHS for Pickup segregate->ehs Await professional handling disposal Professional Disposal ehs->disposal

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the relevant Safety Data Sheets for all chemicals used.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.